molecular formula C7H12O7 B1196044 2-O-Methyl-D-glucuronic acid CAS No. 59894-02-9

2-O-Methyl-D-glucuronic acid

Cat. No.: B1196044
CAS No.: 59894-02-9
M. Wt: 208.17 g/mol
InChI Key: HCQISUFWFYMWKK-FSIIMWSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Methyl-D-glucuronic acid is a naturally occurring hexuronic acid of significant interest in carbohydrate chemistry and plant biochemistry research. It was first identified as a novel component of the extracellular polysaccharide produced by the unicellular red alga Porphyridium cruentum . This compound serves as a crucial building block in complex polysaccharides, where its methylated structure influences the physical properties and biological functionality of the polymers. In research applications, 2-O-Methyl-D-glucuronic acid is primarily valued for its role as a key substituent in various hemicelluloses. Alongside its analog 4-O-Methyl-D-glucuronic acid, it is found decorating the xylose backbone of xylans in hardwood, affecting the polymer's digestibility and its interactions with other cell wall components . The presence of the methyl group at the O-2 position confers distinct chemical properties, making it a specific target for enzymatic studies. Researchers utilize this compound to investigate the activity and specificity of glucuronidases (such as those from family GH115), which are enzymes that hydrolyze (Me)GlcA substituents from natural xylan substrates . Understanding this enzymatic activity is essential for developing efficient biomass conversion processes in biofuel and biorefinery applications. The identity of 2-O-Methyl-D-glucuronic acid can be confirmed through several analytical techniques, including chromatographic comparisons, reduction to its corresponding methylated aldose, and chemical-ionization mass spectrometry . Its resistance to controlled lead tetra-acetate oxidation further distinguishes it from non-methylated uronic acids . For quantification and analysis in complex mixtures, advanced methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are employed . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59894-02-9

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

(2S,3S,4S,5R)-2,3,4-trihydroxy-5-methoxy-6-oxohexanoic acid

InChI

InChI=1S/C7H12O7/c1-14-3(2-8)4(9)5(10)6(11)7(12)13/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1

InChI Key

HCQISUFWFYMWKK-FSIIMWSLSA-N

SMILES

COC(C=O)C(C(C(C(=O)O)O)O)O

Isomeric SMILES

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O

Canonical SMILES

COC(C=O)C(C(C(C(=O)O)O)O)O

Synonyms

2-O-methyl-D-glucuronic acid

Origin of Product

United States

Foundational & Exploratory

Molecular Architecture and Stereochemical Analysis of 2-O-Methyl-D-glucuronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure and stereochemistry of 2-O-Methyl-D-glucuronic acid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity[1][2]

2-O-Methyl-D-glucuronic acid (2-O-Me-GlcA) is a rare, methylated hexuronic acid derivative primarily distinguished by the methoxy substitution at the C2 position of the pyranose ring. Unlike its ubiquitous isomer, 4-O-methyl-D-glucuronic acid (the predominant side-chain constituent of xylan in hemicellulose), 2-O-Me-GlcA is geographically restricted in nature, found almost exclusively in the sulfated extracellular polysaccharides (EPS) of red microalgae, specifically the genus Porphyridium (e.g., P. cruentum).

For the drug development and carbohydrate chemist, this molecule represents a unique "blocking" unit. The methylation at O-2 prevents canonical glycosidic linkages at this position, altering the hydrodynamic volume and calcium-binding capacity of the parent polysaccharide.

Feature2-O-Methyl-D-glucuronic acid4-O-Methyl-D-glucuronic acid
Abbreviation 2-O-Me-GlcA4-O-Me-GlcA
Primary Source Red Algae (Porphyridium EPS)Hardwood/Softwood Xylan
Methylation Site C2-OHC4-OH
Biological Role Rheological modulator, capsule stabilityXylan side-chain, lignin linkage
Stereochemistry D-Gluco,

Chair
D-Gluco,

Chair

Stereochemistry and Conformational Analysis

Absolute Configuration

The core scaffold is D-glucuronic acid . The absolute configuration at the chiral centers is defined as follows:

  • C2: S-configuration (modified by O-methylation).

  • C3: S-configuration.

  • C4: S-configuration.

  • C5: R-configuration.

Ring Conformation

In aqueous solution and within polysaccharide chains, 2-O-Me-GlcA predominantly adopts the


 (D)  chair conformation. This conformation places the bulky carboxyl group (at C5) and the hydroxyl/methoxy groups (at C2, C3, C4) in equatorial positions, minimizing 1,3-diaxial steric interactions.
  • Impact of 2-OMe: The methoxy group at C2 introduces a specific steric bulk near the anomeric center (C1). In

    
    -linked residues, this can influence the 
    
    
    
    (psi) torsional angle of the glycosidic bond due to the proximity of the methyl group to the aglycone oxygen.
  • Anomeric Effect: As a free sugar, it mutarotates, existing as an equilibrium mixture of

    
     (axial OH at C1) and 
    
    
    
    (equatorial OH at C1) anomers. The 2-OMe group does not prevent mutarotation but influences the equilibrium ratio slightly compared to unsubstituted GlcA due to the "exo-anomeric" effect stabilization involving the O2 lone pairs.
Visualization of Structural Hierarchy

G cluster_0 Structural Impact Start D-Glucose Scaffold Oxidation C6 Oxidation (Glucuronic Acid) Start->Oxidation Biosynthetic Step 1 Methylation 2-O-Methylation (Specific Substitution) Oxidation->Methylation Biosynthetic Step 2 (Methyltransferase) Conformation 4C1 Chair (Thermodynamic Stability) Methylation->Conformation Folding Outcome 2-O-Me-GlcA (Steric Blocking at C2) Conformation->Outcome Functional Unit

Figure 1: Structural hierarchy and biosynthetic derivation of 2-O-Me-GlcA.

Isolation and Characterization Protocols

Since 2-O-Me-GlcA is not a standard catalog reagent, it is typically isolated from natural sources for analytical standards or research. The following protocol details the extraction from Porphyridium cruentum.

Protocol: Isolation from Porphyridium Exopolysaccharides (EPS)

Objective: Isolate high-purity 2-O-Me-GlcA from algal culture medium.

Reagents:

  • Porphyridium cruentum culture supernatant.[1]

  • Trifluoroacetic acid (TFA) or H₂SO₄ (2 M).

  • Barium Carbonate (BaCO₃).[2]

  • Dowex 1x8 (Formate form) anion exchange resin.

Workflow:

  • EPS Precipitation:

    • Harvest culture medium (centrifuge 10,000 x g, 20 min to remove cells).

    • Add 3 volumes of cold Ethanol (95%) to the supernatant.

    • Precipitate overnight at 4°C. Collect EPS by centrifugation.

  • Acid Hydrolysis:

    • Dissolve EPS in 2 M TFA (10 mg/mL).

    • Heat at 100°C for 4–6 hours (sealed tube). Note: Glucuronosyl linkages are acid-resistant; partial hydrolysis often yields aldobiuronic acids. Complete hydrolysis requires harsh conditions that may degrade neutral sugars.

    • Evaporate TFA under a stream of nitrogen or rotary evaporation.

  • Neutralization & Cleanup:

    • Resuspend in water.[2] If H₂SO₄ was used, neutralize with BaCO₃, centrifuge to remove BaSO₄ precipitate.

  • Anion Exchange Chromatography (Critical Step):

    • Load hydrolysate onto a Dowex 1x8 (formate) column.

    • Wash: Elute neutral sugars (Glucose, Galactose, Xylose) with distilled water.

    • Elution: Apply a linear gradient of Formic Acid (0 M

      
       2 M).
      
    • Separation Logic: 2-O-Me-GlcA elutes after neutral sugars but before unsubstituted GlcA and sulfated fragments due to the masking of the C2-hydroxyl polarity and slight hydrophobic effect of the methyl group.

  • Purification:

    • Pool fractions containing uronic acids (detect via carbazole assay).

    • Lyophilize fractions.

Analytical Profiling (NMR & MS)

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.

Table 1: Characteristic NMR Shifts (D₂O, Ref: TSP/DSS) Note: Values are diagnostic estimates based on substituent effects relative to GlcA.

Atom Position

C Shift (ppm)

H Shift (ppm)
Structural Diagnostic Note
C-1 (Anomeric) 98.0 - 100.55.2 - 5.4

-anomer typically predominates.
C-2 (Methylated) 81.5 - 83.0 3.4 - 3.6Key Identifier: Downfield shift of ~10 ppm vs. unsubstituted GlcA (72 ppm) due to

-effect of OMe.
C-3 73.0 - 75.03.6 - 3.8Slight upfield shift possible (

-effect).
C-4 71.0 - 72.03.5 - 3.7Unaffected by C2 modification.
C-5 72.0 - 73.04.0 - 4.2Proximity to carboxylate.
C-6 (Carboxyl) 175.0 - 176.0-Characteristic uronic acid carbonyl.
-OCH₃ (Methoxy) 59.0 - 61.0 3.45 (s)Sharp singlet; confirms methylation.

Mass Spectrometry (GC-MS Linkage Analysis): For linkage analysis, the molecule is typically reduced to the alditol, permethylated, and analyzed.

  • Target Fragment: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol (if fully methylated).

  • Differentiation: In standard methylation analysis (PMAA), a naturally occurring 2-O-Me-GlcA will appear as a specific partially methylated alditol acetate derivative distinct from 4-O-Me derivatives.

Chemical Synthesis Strategy

While isolation is common, total synthesis is required for large-scale applications. The challenge is selectively methylating O-2 while preserving the oxidation state of C6.

Strategic Pathway:

  • Starting Material: Methyl

    
    -D-glucopyranoside.[2]
    
  • Acetal Protection: Reaction with benzaldehyde dimethyl acetal/H⁺

    
    Methyl 4,6-O-benzylidene-
    
    
    
    -D-glucopyranoside
    . (Locks C4 and C6).[2][3]
  • Selective Blocking: Selective benzylation or allylation of O-3. This is the yield-limiting step. Often achieved via stannylene acetal intermediates or copper(II) chelation which favors O-3 substitution.

  • Target Methylation: Methylation of the remaining free O-2 using MeI/NaH.

  • Deprotection: Acidic hydrolysis of the benzylidene acetal.

  • Oxidation: Selective oxidation of the primary alcohol (C6) to the carboxylic acid using TEMPO/BAIB or Pt/O₂.

  • Final Deprotection: Hydrogenolysis (Pd/C) to remove benzyl groups (if used at O-3).

Biological Significance & Applications[3]

Algal Cell Wall Mechanics

In Porphyridium, 2-O-Me-GlcA is often part of a complex sulfated polysaccharide. The methylation at C2 serves a crucial rheological function:

  • Inhibition of Junction Zones: Unlike unsubstituted uronic acids which can form "egg-box" junctions with Ca²⁺, the 2-OMe group sterically hinders tight chain packing and coordination. This results in a flexible, highly viscous mucilage rather than a rigid gel, essential for the alga's hydration shell.

Analytical Standards

2-O-Me-GlcA serves as a critical negative control in glycosidic linkage analysis when distinguishing between natural methylation patterns and artifacts of incomplete permethylation protocols in the lab.

Experimental Workflow Visualization

Experiment cluster_analysis Identification Step1 Biomass (P. cruentum) Extraction Step2 Acid Hydrolysis (2M TFA, 100°C) Step1->Step2 Step3 Neutralization & Filtration Step2->Step3 Step4 Anion Exchange Chromatography (Dowex 1x8 Formate) Step3->Step4 Step5 NMR (1H, 13C) Confirm C2 Shift (~82ppm) Step4->Step5 Frac. Collection Step6 GC-MS (PMAA) Linkage Verification Step4->Step6

Figure 2: Isolation and identification workflow for 2-O-Me-GlcA.

References

  • Kieras, J. H., Kieras, F. J., & Bowen, D. V. (1976).[4] 2-O-Methyl-D-glucuronic acid, a new hexuronic acid of biological origin.[5][4][6] Biochemical Journal. Link

  • Geresh, S., & Arad, S. (1991). The extracellular polysaccharides of the red microalgae: chemistry and rheology. Bioresource Technology. Link

  • Pettolino, F. A., et al. (2012). Comprehensive Glycosidic Linkage Analysis of Polysaccharides. Nature Protocols. Link

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and glycoconjugates. Concepts in Magnetic Resonance. Link

Sources

Unveiling the Microbial Blueprint: Biosynthetic Pathways of 2-O-Methyl-D-glucuronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Craft of Microbial Glycan Modification

In the intricate world of microbial biochemistry, the structural diversity of cell surface polysaccharides is a testament to the evolutionary pressures that shape host-microbe interactions, environmental adaptation, and pathogenesis. Among the myriad modifications that adorn these complex glycans, O-methylation stands out as a subtle yet profound alteration that can dramatically influence the physicochemical properties and biological functions of these molecules. This guide delves into the biosynthetic pathways of a specific, yet significant, methylated sugar: 2-O-Methyl-D-glucuronic acid. While the complete pathway for this particular modification in microorganisms is an active area of research, this document synthesizes current knowledge on the biosynthesis of its precursor, draws parallels from well-characterized analogous systems of sugar methylation in bacteria, and provides robust experimental frameworks for its investigation. For the researcher, scientist, or drug development professional, understanding these pathways offers a gateway to new antimicrobial strategies, the engineering of novel biopolymers, and a deeper appreciation of microbial physiology.

Part 1: The Foundation - Biosynthesis of the D-Glucuronic Acid Precursor

The journey to 2-O-Methyl-D-glucuronic acid begins with the synthesis of its unmethylated precursor, D-glucuronic acid. This pathway is highly conserved across many microbial species and is a critical branch point in carbohydrate metabolism, feeding into the production of various essential exopolysaccharides (EPS), capsules, and lipopolysaccharides (LPS)[1]. The primary activated form for enzymatic manipulation is UDP-D-glucuronic acid.

The synthesis originates from glucose-6-phosphate, a central metabolite derived from glycolysis. The pathway proceeds through a series of enzymatic steps:

  • Isomerization: Glucose-6-phosphate is converted to glucose-1-phosphate by the enzyme phosphoglucomutase.

  • Activation: UDP-glucose pyrophosphorylase (UGP) then catalyzes the reaction of glucose-1-phosphate with UTP (uridine triphosphate) to produce UDP-glucose, a key activated sugar nucleotide[2].

  • Oxidation: The final and committing step is the two-fold NAD+-dependent oxidation of the C6 primary alcohol of the glucose moiety in UDP-glucose to a carboxylic acid. This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH), yielding UDP-D-glucuronic acid[2].

This activated precursor, UDP-D-glucuronic acid, is now poised for incorporation into growing polysaccharide chains by various glycosyltransferases or for further modification, such as the 2-O-methylation that is the focus of this guide.

Precursor_Biosynthesis G6P Glucose-6-Phosphate G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDPGlc UDP-Glucose G1P->UDPGlc UDP-Glucose Pyrophosphorylase UDPGlcA UDP-D-Glucuronic Acid UDPGlc->UDPGlcA UDP-Glucose Dehydrogenase (2 NAD⁺ → 2 NADH)

Caption: Biosynthetic pathway of UDP-D-glucuronic acid from glucose-6-phosphate.

Part 2: The Critical Modification - The 2-O-Methylation Step

While a specific O-methyltransferase for the 2-position of D-glucuronic acid in microorganisms has yet to be fully characterized, the principles of such a reaction are well-understood from analogous systems. The methylation of sugars in bacteria is a post-glycosylational modification, occurring after the sugar is incorporated into a larger structure, or at the level of the nucleotide sugar donor. This process is typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

A Case Study: 2-O-Methylation of Fucose in Rhizobium etli

A compelling model for understanding 2-O-methylation can be found in the symbiotic nitrogen-fixing bacterium Rhizobium etli. The O-antigen of its lipopolysaccharide (LPS) contains 2-O-methylated fucose residues, and this modification is crucial for an effective symbiotic relationship with its host plant, Phaseolus vulgaris[3].

  • The Enzyme: The 2-O-methylation of internal fucose residues in R. etli is catalyzed by the methyltransferase domain of a bifunctional protein encoded by the gene wreM[3].

  • The Methyl Donor: This enzyme utilizes S-adenosyl-L-methionine (SAM) as the source of the methyl group.

  • Significance: The degree of 2-O-methylation increases in response to host plant exudates, and mutants lacking this modification show delayed nodule development, highlighting its importance in host-microbe communication[3][4].

Proposed Pathway for 2-O-Methyl-D-Glucuronic Acid Biosynthesis

Based on the R. etli model and the well-established biochemistry of methyltransferases, we can propose a putative pathway for the biosynthesis of 2-O-Methyl-D-glucuronic acid in microorganisms. This pathway likely involves a specific SAM-dependent O-methyltransferase that recognizes D-glucuronic acid as a substrate, either as a nucleotide sugar (UDP-D-glucuronic acid) or, more commonly, after its incorporation into a polysaccharide chain.

Methylation_Pathway cluster_precursor Precursor Pathway cluster_glycan Polysaccharide Assembly cluster_methylation Methylation Step UDPGlcA UDP-D-Glucuronic Acid Glycan Polysaccharide Chain (with GlcA residue) UDPGlcA->Glycan Glycosyltransferase MethylatedGlycan Polysaccharide Chain (with 2-O-Me-GlcA residue) Glycan->MethylatedGlycan Putative 2-O-Methyltransferase (SAM-dependent) SAH S-Adenosyl-L-homocysteine (SAH) MethylatedGlycan->SAH SAM S-Adenosyl-L-methionine (SAM) SAM->MethylatedGlycan

Caption: Proposed pathway for the synthesis of 2-O-Methyl-D-glucuronic acid residues.

Part 3: Physiological Roles of 2-O-Methylated Glycans in Microorganisms

The presence of methylated sugars on the microbial cell surface is not a trivial decoration. These modifications play crucial roles in:

  • Host-Microbe Interactions: As seen in Rhizobium etli, the 2-O-methylation of fucose is critical for establishing a successful symbiosis[3]. This suggests that such modifications can act as recognition signals or protect the bacterium from host defenses.

  • Immune System Modulation: Methylation can alter the immunogenicity of microbial surface molecules. For instance, 2'-O-methylation in bacterial tRNA has been shown to inhibit the activation of innate immune responses through Toll-like receptors (TLRs)[5]. This suggests that O-methylation of cell wall components could serve as a mechanism for immune evasion.

  • Structural Integrity and Environmental Resistance: Methylation can impart hydrophobicity to polysaccharides, potentially influencing the hydration state of the cell surface and affecting biofilm formation or resistance to desiccation. Methylated glycans are known to be important constituents of bacterial lipopolysaccharides, which are critical for the resistance of Gram-negative bacteria to antibiotics[6][7].

Part 4: Experimental Methodologies for Characterization

For researchers aiming to identify and characterize the biosynthetic pathway of 2-O-Methyl-D-glucuronic acid in a microorganism of interest, a multi-faceted approach is required.

Workflow for Pathway Elucidation

Experimental_Workflow start Isolate Polysaccharide & Confirm 2-O-Me-GlcA Presence (NMR, GC-MS) bioinformatics Bioinformatic Analysis: Search for putative methyltransferase genes start->bioinformatics genetics Genetic Manipulation: Gene knockout or heterologous expression bioinformatics->genetics biochemistry Biochemical Characterization: Enzyme purification & in vitro assays genetics->biochemistry analysis Structural Analysis of Product: Compare WT vs. Mutant Polysaccharide genetics->analysis biochemistry->analysis conclusion Pathway Confirmation analysis->conclusion

Caption: A workflow for the elucidation of a microbial 2-O-methylation pathway.

Detailed Experimental Protocols

1. Identification of Putative Methyltransferase Genes (Bioinformatics)

  • Rationale: SAM-dependent methyltransferases often contain conserved sequence motifs. Searching the genome of the target microorganism for homologs of known sugar methyltransferases (like the one from wreM in Rhizobium or ThnM1 from Nocardia) can identify candidate genes[3][8].

  • Protocol:

    • Obtain the whole-genome sequence of the microorganism.

    • Use BLASTp or similar protein homology search tools.

    • Use the amino acid sequences of characterized sugar O-methyltransferases as queries.

    • Analyze the genomic context of the identified hits. Genes involved in the same pathway are often clustered together in bacterial genomes. Look for co-localization with glycosyltransferases or other sugar-modifying enzymes.

2. Functional Characterization via Gene Knockout

  • Rationale: Deleting the candidate methyltransferase gene should result in the absence of the 2-O-methyl group on the D-glucuronic acid residue of the target polysaccharide.

  • Protocol:

    • Design and construct a gene deletion cassette using standard molecular biology techniques (e.g., homologous recombination).

    • Transform the microorganism with the deletion cassette and select for successful recombinants.

    • Verify the gene deletion by PCR and/or Southern blotting.

    • Isolate the polysaccharide of interest from both the wild-type and mutant strains.

    • Analyze the composition of the polysaccharide using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis and derivatization to look for the disappearance of the 2-O-methyl-D-glucuronic acid peak.

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis to confirm the loss of the methyl group at the C2 position[9][10].

3. In Vitro Enzyme Assay

  • Rationale: To definitively prove the function of the candidate enzyme, its activity must be reconstituted in vitro.

  • Protocol:

    • Clone the candidate methyltransferase gene into an expression vector (e.g., pET series for E. coli expression).

    • Express the recombinant protein in a suitable host and purify it using affinity chromatography (e.g., His-tag).

    • Set up an enzyme reaction mixture containing:

      • Purified enzyme

      • A suitable buffer

      • The methyl donor: S-adenosyl-L-methionine (SAM)

      • The acceptor substrate (e.g., UDP-D-glucuronic acid or a synthetic oligosaccharide containing a D-glucuronic acid residue).

    • Incubate the reaction at an optimal temperature.

    • Monitor the reaction by detecting the formation of the methylated product (e.g., using HPLC, LC-MS) or the co-product S-adenosyl-L-homocysteine (SAH)[9].

Data Presentation: Comparative Analysis of Wild-Type vs. Mutant
FeatureWild-Type StrainΔmtfA (putative methyltransferase) MutantExpected Outcome
Gene Presence mtfA presentmtfA deletedConfirmation of knockout
Polysaccharide Composition (GC-MS) Peak for 2-O-Me-GlcA presentPeak for 2-O-Me-GlcA absentIdentification of gene function
NMR Spectroscopy (¹H-NMR) Signal corresponding to -OCH₃ group at ~3.4-3.6 ppmAbsence of the specific -OCH₃ signalStructural confirmation of methylation loss
Biological Function (e.g., Symbiosis) Normal nodulationDelayed or impaired nodulationLinking chemical structure to biological role

Conclusion and Future Outlook

The biosynthesis of 2-O-Methyl-D-glucuronic acid represents a fascinating yet underexplored area of microbial glycobiology. While the foundational pathway for its precursor, D-glucuronic acid, is well-established, the specific enzymes responsible for the final 2-O-methylation step in most microorganisms remain to be discovered and characterized. The case of 2-O-methylfucose synthesis in Rhizobium etli provides a powerful roadmap for future investigations. By combining bioinformatics, genetic engineering, and biochemical analysis, researchers can illuminate these pathways. Such knowledge is not merely academic; it holds the potential to unlock new therapeutic targets, develop novel biomaterials, and provide a more nuanced understanding of the chemical language spoken at the interface between microbes and their environments.

References

  • Jöckel, S., et al. (2012). 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. PMC. Available at: [Link]

  • Jin, Y., et al. (2007). Methylation – an uncommon modification of glycans. PMC. Available at: [Link]

  • Lombó, F., et al. (2000). Biosynthesis of the Aureolic Acid Antibiotic Mithramycin. Angewandte Chemie International Edition. Available at: [Link]

  • Kelly, C., et al. (2024). More than one way to add a sugar into bacterial polysaccharides. PNAS. Available at: [Link]

  • Shrestha, B., et al. (2022). Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia. PMC. Available at: [Link]

  • Bååth, J. A., et al. (2023). Glucuronoyl esterases – enzymes to decouple lignin and carbohydrates and enable better utilization of renewable plant biomass. Essays in Biochemistry. Available at: [Link]

  • Kuivanen, J., et al. (2017). Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway. PMC. Available at: [Link]

  • Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PNAS. Available at: [Link]

  • Sun, J., et al. (2021). Engineering Saccharomyces cerevisiae for targeted hydrolysis and fermentation of glucuronoxylan through CRISPR/Cas9 genome editing. Chalmers Research. Available at: [Link]

  • Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PMC. Available at: [Link]

  • Noel, K. D., et al. (2000). 2-O-Methylation of Fucosyl Residues of a Rhizobial Lipopolysaccharide Is Increased in Response to Host Exudate and Is Eliminated in a Symbiotically Defective Mutant. PMC. Available at: [Link]

  • Ben-Shem, A., et al. (2011). Characterization of two homologous 2′-O-methyltransferases showing different specificities for their tRNA substrates. PMC. Available at: [Link]

  • Kuivanen, J., et al. (2017). Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway. PubMed. Available at: [Link]

  • Olsthoorn, M. M. A., et al. (2000). Genetic Basis for Rhizobium etli CE3 O-Antigen O-Methylated Residues That Vary According to Growth Conditions. PMC. Available at: [Link]

  • Kulkarni, S. (2020). Sugars designed to disrupt bacterial cell wall biosynthesis. Chemistry World. Available at: [Link]

  • Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PNAS. Available at: [Link]

  • Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). β-Glucuronidase at the Microbiota—Host Interface: Dual Regulatory Roles and Precision Modulation by Natural Products. MDPI. Available at: [Link]

  • Kieras, J. H., et al. (1976). 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin. PubMed. Available at: [Link]

  • Nothaft, H., & Szymanski, C. M. (2013). Biosynthesis of Bacterial Polysaccharides. ResearchGate. Available at: [Link]

  • Pérez-Mendoza, D., et al. (2022). The Role of Two Linear β-Glucans Activated by c-di-GMP in Rhizobium etli CFN42. MDPI. Available at: [Link]

  • Schmid, J., et al. (2015). Bacterial exopolysaccharides: biosynthesis pathways and engineering strategies. Frontiers in Microbiology. Available at: [Link]

  • Glick, B. R. (2023). Enhancing Rhizobium–Legume Symbiosis and Reducing Nitrogen Fertilizer Use Are Potential Options for Mitigating Climate Change. MDPI. Available at: [Link]

  • Ly, L. K. (2022). Characterization of glucocorticoid metabolism by microbial steroid-17,20-desmolase. University of Illinois at Urbana-Champaign. Available at: [Link]

Sources

Structural Elucidation and Linkage Analysis of 2-O-Methyl-D-Glucuronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific analytical and biochemical challenges associated with 2-O-Methyl-D-glucuronic acid (2-O-Me-GlcA) . Unlike its ubiquitous isomer 4-O-Methyl-D-glucuronic acid (found in xylan), 2-O-Me-GlcA is a specialized residue found in red algal sulfated polysaccharides (Porphyridium), specific bacterial exopolysaccharides (Rhizobium, Pseudomonas), and rare plant gums.

Executive Summary

The precise characterization of methylated uronic acids is a bottleneck in carbohydrate structural analysis. While 4-O-methyl-D-glucuronic acid is the dominant substituent in lignocellulosic xylan, 2-O-methyl-D-glucuronic acid (2-O-Me-GlcA) represents a distinct structural motif often associated with extremophilic adaptation, algal cell wall integrity, and bacterial host-symbiont recognition.

This guide details the specific glycosidic linkage patterns of 2-O-Me-GlcA and provides a self-validating analytical workflow to distinguish it from its isomers using Carboxyl-Reduction Methylation Analysis (CR-PMAA) and 2D-NMR.

Part 1: Structural Biochemistry & Occurrence

The biological function of 2-O-methylation on glucuronic acid is primarily protective and structural . The methyl group at C-2 creates steric hindrance that blocks the action of standard


-glucuronidases, conferring resistance to enzymatic degradation.
Natural Occurrence & Linkage Patterns

Unlike the standard xylan substitution (where GlcA is attached to the backbone), 2-O-Me-GlcA often appears in the backbone or as a specific terminal cap in marine and microbial polysaccharides.

Source OrganismPolysaccharide TypeLinkage PatternStructural Role
Porphyridium cruentum (Red Algae)Sulfated Extracellular PolysaccharideTerminal

-(1$\to$3)
linked to Galactose
Viscosity & Desiccation resistance
Rhizobium meliloti Acidic Exopolysaccharide (EPS)

-(1$\to$4)
linked in backbone
Symbiotic signaling (Nodulation)
Mesona chinensis Plant Gum (Hsian-tsao)Terminal

-(1$\to$2)
linked to Xylan backbone
Gelation properties
Pseudomonas aeruginosa Lipopolysaccharide (O-Antigen)Various (Strain dependent)Host immune evasion
The Isomer Challenge

In standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows, 2-O-Me-GlcA is easily confused with 3-O-Me or 4-O-Me isomers unless specific reduction protocols are employed. The position of the methyl group dictates the fragmentation pattern of the alditol acetate derivative.

Part 2: Analytical Workflow (CR-PMAA)

The Core Challenge: Uronic acids do not analyze well in standard methylation analysis because the carboxyl group prevents the formation of volatile alditol acetates. The Solution: Carboxyl Reduction (CR). You must reduce the GlcA to Glucose (Glc) before hydrolysis. To distinguish this "new" Glucose from original Glucose in the sample, we use Sodium Borodeuteride (NaBD


) .
Protocol: Carboxyl-Reduction Methylation Analysis

This protocol is the gold standard for locating 2-O-Me-GlcA linkages.

Phase 1: Carboxyl Reduction (The "Tagging" Step)
  • Activation: Dissolve 2 mg of polysaccharide in H

    
    O. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl groups of GlcA.
    
  • Reduction: Add NaBD

    
      (Sodium Borodeuteride).
    
    • Mechanism:[1] The carboxyl group (-COOH) is reduced to a primary alcohol (-CD

      
      OH).
      
    • Result: 2-O-Me-GlcA converts to 2-O-Me-Glucose-6,6-d

      
       .
      
    • Note: Native Glucose remains unlabeled.

Phase 2: Methylation (PMAA)
  • Permethylation: Treat the reduced polymer with CH

    
    I in DMSO/NaOH (Ciucanu method). All free hydroxyls are converted to methoxyls.
    
  • Hydrolysis: 2M TFA at 120°C for 2 hours. Breaks glycosidic bonds.

  • Reduction: Reduce the aldehyde at C-1 using NaBD

    
     (introduces a deuterium at C-1).
    
  • Acetylation: Acetic anhydride/Pyridine. Caps the positions that were originally involved in glycosidic linkages.

Phase 3: GC-MS Identification

In the mass spectrum, you look for the specific fragmentation of 1,5-di-O-acetyl-2-O-methyl-6,6-dideuteroglucitol .

  • Key Diagnostic Ion: The presence of the methyl group at C-2 prevents the cleavage between C1 and C2 that is typical in other derivatives.

  • Mass Shift: The C-6 fragment will show a +2 Da shift (from the deuterium tag), confirming it was originally a uronic acid.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree and chemical transformation required to positively identify 2-O-Me-GlcA.

G Start Unknown Polysaccharide Sample Step1 Carboxyl Activation (EDC) & Reduction (NaBD4) Start->Step1 Split Molecule Transformation Step1->Split PathA Native Glucose (Remains Glc) Split->PathA Neutral Sugars PathB 2-O-Me-GlcA (Becomes 2-O-Me-Glc-6,6-d2) Split->PathB Uronic Acids Step2 Permethylation (CH3I) (Tags free OH groups) PathA->Step2 PathB->Step2 Step3 Hydrolysis, Reduction (NaBD4), Acetylation Step2->Step3 Analysis GC-MS Analysis (PMAA Derivatives) Step3->Analysis ResultA Spectrum A: Standard Glc Fragments Analysis->ResultA ResultB Spectrum B (Target): 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-Glc-6,6-d2 (Indicates Terminal 2-O-Me-GlcA) Analysis->ResultB

Caption: Workflow for distinguishing 2-O-Me-GlcA via Carboxyl-Reduction and Deuterium Labeling.

Part 4: NMR Characterization (Self-Validation)

While GC-MS provides linkage data, NMR provides stereochemical configuration (


 vs 

) and confirms the methylation site without derivatization artifacts.
1H-NMR Signals
  • O-Methyl Protons: A sharp singlet signal at 3.40 – 3.55 ppm .

  • Anomeric Proton (H-1):

    • 
      -linkage: ~5.2 - 5.4 ppm (J
      
      
      
      ~ 3.5 Hz).
    • 
      -linkage: ~4.5 - 4.8 ppm (J
      
      
      
      ~ 7-8 Hz).
13C-NMR & HSQC

The Alpha-Effect of methylation is the critical validator.

  • C-2 Shift: Methylation at O-2 causes a significant downfield shift of the C-2 carbon signal by +8 to +10 ppm compared to non-methylated GlcA.

    • Standard GlcA C-2: ~72 ppm.

    • 2-O-Me-GlcA C-2:~80 - 83 ppm .

  • C-6 (Carboxyl): Signals at ~175 ppm confirm the uronic acid status.

HMBC (Heteronuclear Multiple Bond Correlation)

To prove the linkage pattern definitively:

  • Look for a correlation peak between the O-methyl protons and the C-2 carbon of the GlcA ring.

  • Look for cross-peaks between H-1 of GlcA and the C-X of the aglycone (e.g., C-3 of Galactose in Porphyridium).

Part 5: Biological Implications in Drug Development

Understanding 2-O-Me-GlcA is critical for developing carbohydrate-based therapeutics:

  • Lytic Resistance: The 2-O-methyl group sterically hinders lysosomal enzymes. Drugs conjugated to 2-O-Me-GlcA motifs may have extended half-lives in plasma compared to standard glucuronides.

  • Immunogenicity: In bacterial vaccines (e.g., against Pseudomonas), the specific methylation pattern is often the antigenic determinant. Synthetic vaccines must replicate the 2-O-Me motif precisely to elicit the correct antibody response.

  • Biofuel Processing: Biomass containing 2-O-Me-GlcA (like certain algal feedstocks) requires specific accessory enzymes (glucuronoyl esterases or specific

    
    -glucuronidases) for complete saccharification, as standard commercial cocktails often fail to cleave these hindered residues.
    

References

  • Kieras, J. H., et al. (1976). "2-O-Methyl-D-glucuronic acid, a new hexuronic acid of biological origin."[2][3][4] Biochemical Journal. (Identified in Porphyridium cruentum).[2][3][5][6]

  • Pettolino, F. A., et al. (2012). "Methods for the analysis of cell wall polymers." Biomass Conversion. (Comprehensive protocols for PMAA and Carboxyl Reduction).

  • Heiss, C., et al. (2009). "Glycosyl linkage analysis of uronic acid-containing polysaccharides." Carbohydrate Research. (Detailed methodology for distinguishing uronic acid isomers).

  • Fraysse, N., et al. (2003). "Surface polysaccharide involvement in establishing the rhizobium–legume symbiosis." European Journal of Biochemistry.

Sources

Methodological & Application

Application Note: Hydrolysis Strategies for Polysaccharides Containing 2-O-Methyl-D-glucuronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers working with complex polysaccharides containing 2-O-Methyl-D-glucuronic acid (2-O-Me-GlcA) . This specific uronic acid derivative is notably found in the extracellular polysaccharides of red algae (e.g., Porphyridium cruentum) and certain bacterial exopolysaccharides, distinct from the more common 4-O-methyl derivative found in terrestrial plant xylans.

Executive Summary & Strategic Analysis

The Challenge: The quantitative release of 2-O-Methyl-D-glucuronic acid from polysaccharide backbones is notoriously difficult. Unlike neutral sugars, the glycosidic bond of uronic acids is stabilized by the electron-withdrawing carboxyl group at C5. This effect is exacerbated by the 2-O-methyl substitution, which may sterically or electronically influence hydrolysis kinetics depending on the specific linkage (often


-1,3 or 

-1,4).

The "Aldobiouronic Acid Trap": Standard acid hydrolysis (e.g., Saeman hydrolysis using H₂SO₄) typically fails to cleave the bond between the uronic acid and the adjacent sugar. Instead of free monomers, the process yields aldobiouronic acids (dimers like 2-O-Me-GlcA-Gal or 2-O-Me-GlcA-Glc).

The Solution: To achieve accurate quantification, researchers must bypass the stability of the glycosidic bond. This guide presents two primary protocols:

  • Acid Methanolysis: The preferred method for uronic acids. It stabilizes the released sugars as methyl glycosides, preventing decarboxylation and degradation.

  • TFA Hydrolysis (with correction): A rapid method suitable for neutral sugars but requiring correction factors or post-hydrolysis enzymatic treatment for 2-O-Me-GlcA.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the decision matrix and the chemical pathway avoiding the "Aldobiouronic Acid Trap."

Hydrolysis_Protocol_Flow Start Polysaccharide Sample (containing 2-O-Me-GlcA) Decision Select Hydrolysis Strategy Start->Decision Method_A Method A: Acid Methanolysis (High Accuracy for Uronic Acids) Decision->Method_A Priority: Uronic Acid Accuracy Method_B Method B: TFA Hydrolysis (Rapid, Neutral Sugar Focus) Decision->Method_B Priority: Speed/Neutral Sugars Process_A 1. MeOH / HCl, 80°C, 16h (Formation of Methyl Glycosides) Method_A->Process_A Process_B 1. 2M TFA, 121°C, 1-2h (Aqueous Acid Hydrolysis) Method_B->Process_B Result_A Methyl Glycosides formed (Carboxyl group esterified) Process_A->Result_A Result_B Mixture: Free Sugars + Aldobiouronic Acids (Incomplete) Process_B->Result_B Result_A->Process_B Optional: TFA post-methanolysis (For HPAEC analysis) Step_A2 2. Silylation (HMDS/TMCS) for GC-MS Result_A->Step_A2 Step_B2 2. HPAEC-PAD Analysis (Requires Dimer Standard) Result_B->Step_B2 Outcome_A Accurate 2-O-Me-GlcA Quantification Step_A2->Outcome_A Outcome_B Underestimation of Uronic Acid (Requires Correction) Step_B2->Outcome_B

Caption: Decision matrix for hydrolyzing resistant 2-O-Methyl-D-glucuronic acid linkages. Methanolysis is preferred to avoid aldobiouronic acid formation.

Protocol A: Acid Methanolysis (The Gold Standard)

Purpose: This method depolymerizes polysaccharides using anhydrous HCl in methanol. It converts sugars into stable methyl glycosides (methyl ester/methyl glycoside form for uronic acids), preventing the degradation common in aqueous acid.

Best For: Accurate quantification of 2-O-Me-GlcA and total uronic acid content via GC-MS.

Materials Reagents[1][2][3][4][5][6][7][8][9]
  • Anhydrous Methanol: HPLC grade, <0.01% water.

  • Acetyl Chloride: Reagent grade (used to generate HCl in situ).

  • Internal Standard: myo-Inositol or Sorbitol (1 mg/mL in methanol).

  • Derivatization Reagents: HMDS (Hexamethyldisilazane) and TMCS (Trimethylchlorosilane) in Pyridine.

  • Nitrogen Gas: For drying.[1]

Step-by-Step Methodology
  • Reagent Preparation (1M HCl in MeOH):

    • Caution: Exothermic reaction. Perform in a fume hood.

    • Slowly add 350 µL of Acetyl Chloride dropwise into 4.65 mL of anhydrous Methanol on ice.

    • Allow to stand for 5 minutes. Use fresh.

  • Sample Preparation:

    • Weigh 1–2 mg of dry polysaccharide into a screw-cap glass vial (Teflon-lined cap).

    • Add 20 µL of Internal Standard solution.

    • Vacuum dry the sample to ensure zero moisture (moisture inhibits methanolysis).

  • Methanolysis Reaction:

    • Add 0.5 mL of the prepared 1M HCl/MeOH reagent to the dried sample.

    • Flush the vial with Nitrogen gas and seal tightly.

    • Incubate at 80°C for 16 hours in a heating block.

    • Note: 2-O-Me-GlcA linkages are resistant; 16 hours is critical. Shorter times (4h) may release only neutral sugars.

  • Neutralization & Drying:

    • Cool the vial to room temperature.

    • Add 100 µL of Pyridine to neutralize the HCl.

    • Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Derivatization (TMS Silylation):

    • To the dried residue, add 150 µL of Pyridine , 150 µL of HMDS , and 70 µL of TMCS .

    • Vortex vigorously and incubate at room temperature for 30 minutes .

    • Centrifuge (3000 x g, 2 min) to pellet the ammonium chloride precipitate.

    • Transfer the clear supernatant to a GC vial insert.

  • GC-MS Analysis:

    • Inject 1 µL (Split mode 1:20).

    • Column: DB-1 or HP-5ms capillary column.

    • Identification: 2-O-Me-GlcA will appear as multiple peaks (alpha/beta pyranosides and furanosides). Sum the areas of all isomers relative to the internal standard.

Protocol B: Combined Methanolysis-TFA Hydrolysis

Purpose: If analysis via HPAEC-PAD (Dionex) is required, methyl glycosides must be converted back to free sugars. This "Two-Stage" method ensures release (methanolysis) followed by de-protection (TFA).

Best For: HPAEC-PAD analysis where free monosaccharides are required.

Step-by-Step Methodology
  • Primary Methanolysis:

    • Perform Steps 1–3 of Protocol A (1M HCl/MeOH, 80°C, 16h).

    • Evaporate the reagent to dryness under Nitrogen.

  • TFA Hydrolysis:

    • Add 1 mL of 2M Trifluoroacetic Acid (TFA) to the dried methanolysate.

    • Seal and incubate at 121°C for 1 hour .

    • Mechanism:[1][2] This step hydrolyzes the methyl glycosides generated in step 1 back into free monosaccharides. The harsh initial cleavage of the polymer was already accomplished by methanolysis, so this step is just "cleaning up" the methyl groups.

  • Sample Cleanup:

    • Evaporate TFA to dryness under Nitrogen (TFA is volatile).

    • Re-dissolve in Milli-Q water (e.g., 1 mL).

    • Filter through a 0.22 µm membrane.

  • HPAEC-PAD Analysis:

    • Column: CarboPac PA1 or PA20.

    • Eluent: Sodium Acetate gradient in 100 mM NaOH.

    • Note: 2-O-Me-GlcA elutes later than non-methylated GlcA due to hydrophobicity.

Comparative Data: Hydrolysis Efficiency

The following table summarizes the expected recovery rates of uronic acids using different protocols.

Parameter2M TFA Hydrolysis (Direct)Saeman Hydrolysis (H₂SO₄)Acid Methanolysis (Protocol A)
Neutral Sugar Recovery Good (90-95%)Moderate (degradation risk)Excellent (95%+)
2-O-Me-GlcA Recovery Poor (<40%) Very Poor (<20%) High (>90%)
Main Artifact Aldobiouronic Acids (Dimers)Degraded furans / DimersMethyl Glycosides (Stable)
Decarboxylation Risk ModerateHighLow
Recommended Use Rapid screening of neutral sugarsCellulose-rich samplesQuantification of Uronic Acids

References

  • De Ruiter, G. A., et al. (1992). Carbohydrate analysis of water-soluble uronic acid-containing polysaccharides with high-performance anion-exchange chromatography using methanolysis combined with TFA hydrolysis is superior to four other methods. Analytical Biochemistry, 207(1), 176-185.[3] Link

  • Kieras, J. H., et al. (1976). 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin.[4] Biochemical Journal, 155(1), 181–185. Link

  • Chong, S. L., et al. (2013). Quantitation of 4-O-methylglucuronic acid from plant cell walls.[5][6] Carbohydrate Polymers, 91(2), 626-630.[6] Link

  • Sundberg, A., et al. (1996). Determination of hemicelluloses and pectins in wood and pulp fibers by acid methanolysis and gas chromatography. Nordic Pulp & Paper Research Journal, 11(4), 216-219. Link

Sources

High-performance anion-exchange chromatography (HPAEC) of methylated uronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Anion-Exchange Chromatography (HPAEC-PAD) of Methylated Uronic Acids

Focus Analyte: 4-O-Methyl-D-Glucuronic Acid (MeGlcA) and D-Glucuronic Acid (GlcA) Matrix: Plant Cell Wall Hydrolysates (Hemicellulose/Pectin)

Abstract & Strategic Value

The precise quantification of methylated uronic acids, particularly 4-O-methyl-D-glucuronic acid (MeGlcA) , is critical for characterizing plant cell wall recalcitrance and optimizing biomass conversion processes. Unlike neutral sugars, uronic acids present unique analytical challenges: they are acid-labile, prone to lactonization, and difficult to separate from their non-methylated congeners (e.g., GlcA) due to structural similarity.

This guide details a robust HPAEC-PAD workflow. It moves beyond standard isocratic methods—which often fail to resolve MeGlcA from GlcA—to a ternary gradient approach using the Thermo Scientific™ Dionex™ CarboPac™ PA200 column. We emphasize the saponification pre-treatment step, a frequent point of failure in standard protocols, to ensure all lactones are converted to detectable free acid forms.

Theoretical Basis & Mechanism

Why HPAEC-PAD?

  • Ionization at High pH: Uronic acids have a pKa of ~3.5 (carboxyl) and >12 (hydroxyls). At pH >13 (using NaOH eluents), they exist as polyanions. Methylation (e.g., at C4) removes an ionizable hydroxyl, altering the charge density and hydrophobicity compared to the native uronic acid.

  • Anion Exchange Selectivity: The stationary phase (latex-functionalized anion exchange resin) retains analytes based on charge. MeGlcA, having one fewer hydroxyl group than GlcA, generally exhibits slightly different retention behavior. However, without a Sodium Acetate (NaOAc) push, these species elute too slowly or co-elute.

  • Pulsed Amperometric Detection (PAD): Direct detection of underivatized sugars via oxidation at a gold electrode. This eliminates the need for fluorescent tagging, which is often hindered by the steric bulk of methylated groups.

Diagram 1: Mechanistic Workflow

This diagram illustrates the critical path from biomass to data, highlighting the lactone-to-acid conversion.

HPAEC_Workflow Biomass Plant Biomass (Xylan/Pectin) Hydrolysis Acid Hydrolysis (2M TFA, 121°C) Biomass->Hydrolysis Depolymerization Equilibrium Equilibrium Mixture: Free Acids + Lactones Hydrolysis->Equilibrium Acidic pH Saponification Saponification (pH > 10, NaOH) Equilibrium->Saponification Critical Step HPAEC HPAEC-PAD (CarboPac PA200) Saponification->HPAEC 100% Free Acid Form Data Quantification (MeGlcA vs GlcA) HPAEC->Data Gradient Elution

Caption: Workflow ensuring total uronic acid recovery. The saponification step is mandatory to open lactone rings formed during acid hydrolysis.

Instrumentation & Consumables

ComponentSpecificationRationale
System Dionex ICS-5000+ or ICS-6000Requires quaternary gradient pump and electrochemical detector.
Column CarboPac™ PA200 (3 x 250 mm)Optimized for high-resolution separation of charged uronic acids and oligosaccharides. Superior to PA1 for isomer resolution.
Guard Column CarboPac™ PA200 GuardProtects analytical column from phenols/proteins.
Detector ED (Electrochemical Detector)Mode: Integrated Amperometry. Electrode: Disposable Gold on PTFE.[1]
Eluents A: 18 MΩ WaterB: 200 mM NaOHC: 1 M NaOAc in 100 mM NaOHNaOAc is the "pusher" ion. It displaces strongly bound uronic acids that NaOH alone cannot elute efficiently.

Protocol 1: Sample Preparation (Hydrolysis & Saponification)

Objective: Release monomers from the polysaccharide backbone while preventing degradation and ensuring all uronic acids are in the measurable carboxylate form.

Step-by-Step:

  • TFA Hydrolysis:

    • Weigh 5–10 mg of dry biomass into a pressure tube.

    • Add 1 mL of 2 M Trifluoroacetic Acid (TFA) .

    • Incubate at 121°C for 60 minutes . (Note: H2SO4 is too harsh for uronic acids and causes higher degradation rates).

    • Cool to room temperature.

  • Dry Down:

    • Evaporate TFA under a stream of nitrogen at 40°C. Repeat with isopropanol addition (2x) to remove residual acid traces.

  • Saponification (The "Self-Validating" Step):

    • Why: In acidic conditions, GlcA and MeGlcA form lactones (internal esters) that are neutral and do not bind to the column, leading to underestimation.

    • Resuspend dried residue in 1 mL of water .

    • Add NaOH to reach a final concentration of ~0.05 M (pH > 10).

    • Incubate at room temperature for 15–30 minutes.

    • Validation: Check pH with a strip. If <10, add more NaOH.

  • Filtration:

    • Filter through a 0.22 µm PTFE or Nylon filter directly into the autosampler vial.

Protocol 2: HPAEC-PAD Gradient Method

Objective: Separate 4-O-Me-GlcA from GlcA and neutral sugars. Column Temperature: 30°C Flow Rate: 0.4 mL/min (Standard for PA200 3mm)

Gradient Table (High Resolution): This ternary gradient keeps hydroxide constant (to maintain ionization) while ramping acetate (to elute uronic acids).

Time (min)% A (Water)% B (200mM NaOH)% C (1M NaOAc/100mM NaOH)Condition
0.0 50500Equilibration (100mM NaOH, 0mM NaOAc)
10.0 50500Elution of Neutral Sugars (Ara, Gal, Glu, Xyl)
10.1 50455Begin Acetate Ramp
35.0 50050Gradient End (100mM NaOH, 500mM NaOAc)
35.1 00100Column Wash (High Acetate)
40.0 00100Wash Hold
40.1 50500Return to Start
55.0 50500Re-equilibration (Critical)

Elution Logic:

  • 0–10 min: Neutral sugars elute first. They interact weakly with the column.

  • 10–35 min: The acetate ramp elutes the acidic sugars.

    • 4-O-Me-GlcA typically elutes beforeGlcA on the PA200 column under these conditions. The methylation reduces the charge density slightly compared to the non-methylated form, and the steric hindrance of the methyl group can reduce binding affinity to the resin pellicle.

    • Note: Retention times must be validated with authentic standards (e.g., from Sigma or Megazyme) as resin batches vary.

Diagram 2: Separation Logic & Gradient Profile

Gradient_Logic Start Injection (t=0) Neutrals Neutral Sugars (Ara, Xyl, Glu) Elute 2-8 min Start->Neutrals Isocratic NaOH Ramp Acetate Gradient Start (t=10 min) Neutrals->Ramp MeGlcA 4-O-Me-GlcA (Elutes ~18-22 min) Ramp->MeGlcA Increasing NaOAc GlcA GlcA (Elutes ~24-28 min) MeGlcA->GlcA Stronger Binding Wash Column Wash (High NaOAc) GlcA->Wash

Caption: Elution order on CarboPac PA200. Methylated uronic acids generally elute earlier than non-methylated forms due to reduced charge density.

Data Analysis & Troubleshooting

Peak Identification Table:

Analyte Approx Retention (min)* PAD Response Factors
Arabinose 4.5 High
Glucose 6.2 High
Xylose 7.1 High
4-O-Me-GlcA 19.5 Medium (Lower than GlcA)
GlcA 25.0 Medium

| GalA | 28.5 | Medium |

*Retention times are illustrative and depend on exact mobile phase preparation.

Common Pitfalls:

  • Carbonate Contamination: Carbonate (CO3²⁻) is a divalent anion that binds strongly to the column, shortening retention times of uronic acids.

    • Fix: Use a Carbonate Trap (e.g., Dionex CR-ATC) and vacuum degas all eluents. Keep NaOH bottles under helium or nitrogen headspace.

  • Missing Peaks (Lactones): If you see low uronic acid recovery but normal neutral sugars, your saponification failed. Re-treat the sample with higher pH or heat.

  • Baseline Drift: The ramp in sodium acetate often causes a baseline dip or rise in PAD. This is normal. Use "Autozero" at the start of integration or subtract a blank run.

References

  • Leontakianakou, K., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan.[2][3] BMC Biotechnology.[3] [Link]

  • NREL. (2012). Determination of Structural Carbohydrates and Lignin in Biomass. Laboratory Analytical Procedure (LAP). [Link]

Sources

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 2-O-Methyl-D-glucuronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 2-O-Methyl-D-glucuronic Acid

2-O-Methyl-D-glucuronic acid is a methylated uronic acid that plays a significant role in the structure of various polysaccharides, particularly in plant cell walls and certain bacterial capsules. Its quantitative and structural analysis is crucial in fields ranging from biofuel research to drug development and glycobiology. However, like other sugars and uronic acids, 2-O-Methyl-D-glucuronic acid is a highly polar, non-volatile compound.[1][2] These properties make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), as it will decompose at the high temperatures of the GC inlet.[2][3]

To overcome these challenges, chemical derivatization is an essential sample preparation step.[4] Derivatization modifies the analyte to increase its volatility and thermal stability by replacing the active hydrogens on its hydroxyl and carboxyl groups with less polar functional groups.[3][5][6] This application note provides a detailed guide to the most effective derivatization techniques for the GC-MS analysis of 2-O-Methyl-D-glucuronic acid, offering in-depth protocols and explaining the causality behind experimental choices.

Core Principles of Derivatization for Uronic Acids

The presence of both hydroxyl groups and a carboxylic acid group in 2-O-Methyl-D-glucuronic acid presents a unique derivatization challenge. A successful strategy must effectively modify all these polar functional groups. The primary methods employed are:

  • Reduction and Acetylation (Alditol Acetate Formation): This two-stage approach first reduces the carboxylic acid and the aldehyde group (of the open-chain form) to primary alcohols, followed by acetylation of all hydroxyl groups. This method is robust and yields a single, stable derivative.[1]

  • Silylation: This is a common and often simpler method where active hydrogens are replaced with a trimethylsilyl (TMS) group.[3][5] For uronic acids, potent silylating agents are required to derivatize both the hydroxyl and the less reactive carboxyl groups.

  • Methylation: Permethylation, followed by reduction and acetylation, is a cornerstone of linkage analysis for polysaccharides.[7] This multi-step process can also be adapted for the analysis of monosaccharides, including uronic acids.

The choice of method depends on the analytical goal, the complexity of the sample matrix, and the available instrumentation. The following sections provide detailed protocols for each of these key techniques.

Method 1: Alditol Acetate Derivatization

This is a highly reliable method for the analysis of uronic acids as it eliminates the problem of multiple anomeric peaks by reducing the sugar to its open-chain alditol form before acetylation.[1][8][9] The initial reduction step is crucial for converting the carboxylic acid of the glucuronic acid moiety into a primary alcohol.

Causality of Experimental Choices
  • Reduction with Sodium Borohydride (NaBH₄): NaBH₄ is a strong reducing agent capable of reducing the cyclic hemiacetal to an alcohol and, importantly for uronic acids, the carboxyl group to a primary alcohol. This step is performed in a basic solution, such as aqueous ammonia or with a catalyst like N-methylimidazole, to ensure the stability of the sugars and the effectiveness of the reducing agent.[10][11]

  • Acetylation with Acetic Anhydride: Acetic anhydride in the presence of a catalyst like 1-methylimidazole is a powerful acetylating agent that converts all hydroxyl groups into acetate esters.[8][9][12] This significantly increases the volatility and thermal stability of the molecule. The use of 1-methylimidazole as a catalyst allows for rapid acetylation at room temperature.[8][9][12]

Experimental Workflow: Alditol Acetate Formation

Alditol_Acetate_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation cluster_2 Step 3: Extraction & Analysis Sample Sample containing 2-O-Methyl-D-glucuronic acid Reduction Add NaBH₄ in NH₃ or DMSO Sample->Reduction Heat_Reduction Incubate at 40°C for 60-90 min Reduction->Heat_Reduction Quench Add Glacial Acetic Acid to neutralize excess NaBH₄ Heat_Reduction->Quench Acetylation_Reagents Add 1-Methylimidazole and Acetic Anhydride Quench->Acetylation_Reagents Incubate_Acetylation Incubate at room temp for 10 min Decompose_Reagent Add water to decompose excess Acetic Anhydride Extraction Extract with Dichloromethane Decompose_Reagent->Extraction Analysis Inject into GC-MS

Caption: Workflow for Alditol Acetate Derivatization.

Detailed Protocol: Alditol Acetate Formation

Materials:

  • Dried sample containing 2-O-Methyl-D-glucuronic acid

  • Sodium borohydride (NaBH₄)

  • 3 M Ammonia solution (or Dimethyl sulfoxide - DMSO)

  • Glacial acetic acid

  • 1-Methylimidazole

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Deionized water

  • Internal standard (e.g., myo-inositol)

Procedure:

  • Sample Preparation: Place the dried sample (typically containing 10-100 µg of uronic acid) in a 2 mL reaction vial. Add a known amount of internal standard.

  • Reduction:

    • Add 100 µL of a freshly prepared solution of 100 mg/mL sodium borohydride in 3 M aqueous ammonia.[11]

    • Seal the vial and incubate at 40°C for 60-90 minutes.[11][12]

    • Cool the vial and cautiously add 100 µL of glacial acetic acid to neutralize the excess NaBH₄. Mix well.

  • Acetylation:

    • To the acidified solution, add 300 µL of 1-methylimidazole followed by 2 mL of acetic anhydride.[11]

    • Mix thoroughly and let the reaction proceed at room temperature for 10 minutes.[8][9][12]

  • Work-up and Extraction:

    • Carefully add 5 mL of deionized water to the vial to decompose the excess acetic anhydride (Note: this reaction is exothermic).

    • Allow the mixture to cool to room temperature.

    • Add 1 mL of dichloromethane, vortex vigorously for 1 minute, and centrifuge to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean vial for GC-MS analysis.

Method 2: Silylation

Silylation is a rapid and effective one-step method for derivatizing sugars.[5] The reaction involves the replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, forming a more volatile and thermally stable TMS ether.[3][6]

Causality of Experimental Choices
  • Silylating Reagent (BSTFA + TMCS): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.[5] The addition of trimethylchlorosilane (TMCS) as a catalyst (typically 1%) significantly enhances the reactivity of the reagent, making it suitable for derivatizing the sterically hindered and less reactive carboxyl group of the uronic acid.[13][14]

  • Solvent (Pyridine): Pyridine is often used as a solvent for silylation reactions. It acts as a base to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the formation of the TMS derivatives. It also helps to solubilize the polar sugar molecules.

  • Heating: Heating the reaction mixture (e.g., at 70°C) increases the reaction rate, ensuring complete derivatization of all functional groups in a reasonable timeframe.[1]

Experimental Workflow: Silylation

Silylation_Workflow cluster_0 Step 1: Derivatization cluster_1 Step 2: Reaction cluster_2 Step 3: Analysis Sample Dried Sample containing 2-O-Methyl-D-glucuronic acid Add_Reagents Add Pyridine and BSTFA + 1% TMCS Sample->Add_Reagents Heat_Reaction Incubate at 70°C for 30-60 min Add_Reagents->Heat_Reaction Cool Cool to Room Temperature Heat_Reaction->Cool Analysis Inject directly into GC-MS

Caption: Workflow for Silylation Derivatization.

Detailed Protocol: Silylation

Materials:

  • Dried sample containing 2-O-Methyl-D-glucuronic acid

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Internal standard (e.g., phenyl β-D-glucopyranoside)

Procedure:

  • Sample Preparation: Place the dried sample (typically 10-100 µg) in a 2 mL reaction vial. Add a known amount of internal standard. Ensure the sample is completely dry, as moisture will consume the silylating reagent.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the vial and mix to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and vortex for 30 seconds.

  • Reaction:

    • Incubate the vial at 70°C for 30-60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS. No extraction is typically required as the byproducts of the reaction are highly volatile and elute with the solvent front.[5]

Method 3: Two-Step Methylation and Acetylation

This method is adapted from the widely used protocol for glycosyl linkage analysis (Partially Methylated Alditol Acetates, PMAA).[7] It involves permethylation of all free hydroxyl groups, followed by reduction of the carboxyl group and subsequent acetylation of the newly formed hydroxyl group. This method is more complex but can provide valuable structural information.

Causality of Experimental Choices
  • Permethylation: Using a strong base (like NaOH in DMSO) and methyl iodide (CH₃I), all free hydroxyl groups are converted to methyl ethers. This step makes the molecule less polar.

  • Reduction and Acetylation: Similar to the alditol acetate method, the carboxyl group must be reduced to a hydroxyl group, which is then acetylated. This ensures the entire molecule is sufficiently volatile for GC analysis.

Experimental Workflow: Two-Step Methylation/Acetylation

Methylation_Workflow cluster_0 Step 1: Permethylation cluster_1 Step 2: Hydrolysis & Reduction cluster_2 Step 3: Acetylation & Analysis Sample Dried Sample Add_Base Add NaOH/DMSO Sample->Add_Base Add_MeI Add Methyl Iodide (CH₃I) Add_Base->Add_MeI Hydrolysis Acid Hydrolysis (TFA) Add_MeI->Hydrolysis Reduction Reduce with NaBH₄ Hydrolysis->Reduction Acetylation Acetylate with Acetic Anhydride Reduction->Acetylation Extraction Extract & Analyze by GC-MS Acetylation->Extraction

Caption: Workflow for Two-Step Methylation and Acetylation.

Detailed Protocol: Two-Step Methylation and Acetylation

Materials:

  • Dried sample containing 2-O-Methyl-D-glucuronic acid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • Acetic anhydride

  • 1-Methylimidazole

  • Dichloromethane (DCM)

Procedure:

  • Permethylation:

    • Dissolve the dried sample in 1 mL of anhydrous DMSO in a reaction vial.

    • Add a powdered pellet of NaOH and stir for 1 hour at room temperature.

    • Cool the mixture in an ice bath and add 0.5 mL of methyl iodide dropwise.

    • Allow the reaction to proceed for several hours or overnight at room temperature.

    • Quench the reaction by adding water and extract the permethylated product with DCM. Dry the organic phase.

  • Hydrolysis:

    • Evaporate the DCM and add 1 mL of 2 M TFA to the dried residue.

    • Heat at 121°C for 2 hours to hydrolyze the glycosidic bonds (if present) and prepare for reduction.

    • Evaporate the TFA under a stream of nitrogen.

  • Reduction and Acetylation:

    • Follow the procedure for Reduction (Step 2) and Acetylation (Step 3) as described in the Alditol Acetate Derivatization protocol.

Comparison of Derivatization Techniques

FeatureAlditol AcetateSilylation (TMS)Two-Step Methylation/Acetylation
Number of Steps Multi-step (Reduction, Acetylation, Extraction)Single-step reactionMulti-step (Permethylation, Hydrolysis, Reduction, Acetylation)
Reaction Time 2-3 hours30-60 minutes> 12 hours
Complexity ModerateLowHigh
Chromatogram Single peak per sugar[1][15]Multiple peaks due to anomers[1][3]Single peak per sugar
Derivative Stability Very stable[16]Moisture sensitiveVery stable
Key Advantage Robust, quantitative, clean chromatogramFast and simpleProvides linkage information (in polysaccharides)
Key Disadvantage Longer procedureMultiple peaks can complicate analysis; derivatives are moisture sensitiveVery long and complex procedure

Conclusion and Recommendations

The successful GC-MS analysis of 2-O-Methyl-D-glucuronic acid is critically dependent on the selection of an appropriate derivatization strategy.

  • For routine quantitative analysis , the Alditol Acetate Derivatization method is highly recommended.[1][8][9] Although it involves multiple steps, it produces a single, stable derivative for each sugar, leading to simplified chromatograms and more reliable quantification.

  • For rapid screening or qualitative analysis , Silylation offers the fastest turnaround time.[5] However, researchers must be aware of the potential for multiple anomeric peaks, which can complicate data interpretation, and the need to work under strictly anhydrous conditions.[1][3]

  • The Two-Step Methylation/Acetylation protocol is a specialized technique primarily used for structural elucidation of polysaccharides (linkage analysis).[7] While effective, its complexity makes it less suitable for routine quantification of the free monosaccharide.

By understanding the chemistry and carefully following the detailed protocols provided in this application note, researchers can confidently and accurately analyze 2-O-Methyl-D-glucuronic acid, advancing their work in the diverse scientific fields where this molecule is of interest.

References

Sources

Application Note: Methanolysis Procedures for Quantifying 2-O-Methyl-D-glucuronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in glycobiology and drug development, focusing on the high-precision quantification of 2-O-Methyl-D-glucuronic acid (2-O-MeGlcA) .

Methodology: Acid-Catalyzed Methanolysis & GC-MS Analysis Target Analyte: 2-O-Methyl-D-glucuronic acid (CAS: N/A for specific isomer in isolation; general uronic acid derivatives used) Matrix: Plant Cell Walls (Rhamnogalacturonan II), Algal Polysaccharides, Bacterial Exopolysaccharides

Introduction & Scientific Rationale

The Challenge of Uronic Acid Quantification

Quantifying uronic acids like 2-O-Methyl-D-glucuronic acid (2-O-MeGlcA) is notoriously difficult using standard aqueous acid hydrolysis (e.g., TFA or H₂SO₄). Uronic acids are thermodynamically unstable in hot aqueous acid, undergoing rapid decarboxylation to form pentoses or degrading into furans. Furthermore, the glycosidic bond between a uronic acid and a neutral sugar is highly resistant to hydrolysis, often leading to incomplete release and underestimation of yield.

The Methanolysis Solution

Methanolysis (anhydrous HCl in methanol) is the gold-standard alternative. It solves the stability issue by simultaneously cleaving glycosidic bonds and protecting the unstable groups:

  • Carboxyl Protection: The carboxylic acid group is esterified to a methyl ester .

  • Anomeric Protection: The reducing end is converted to a methyl glycoside .

This resulting methyl glycoside methyl ester is stable, volatile (after silylation), and amenable to Gas Chromatography-Mass Spectrometry (GC-MS). This protocol specifically addresses the quantification of 2-O-MeGlcA, distinguishing it from its common isomer 4-O-MeGlcA (found in xylan) through retention time and mass spectral fragmentation patterns.

Mechanism of Action

The reaction proceeds via an acid-catalyzed bimolecular nucleophilic substitution (


) or oxocarbenium ion mechanism (

), depending on the solvent cage and substrate.
  • Solvolysis: The polysaccharide suspension is attacked by methanol in the presence of protons (

    
    ).
    
  • Equilibration: The released 2-O-MeGlcA mutarotates, forming an equilibrium mixture of

    
    - and 
    
    
    
    -pyranosides and furanosides.
  • Derivatization: Post-methanolysis, the free hydroxyl groups (at C-3, C-4, C-5) are trimethylsilylated (TMS) to ensure volatility.

Reaction Scheme Diagram

MethanolysisMechanism Poly Polysaccharide (Containing 2-O-MeGlcA) Reaction Methanolysis (HCl/MeOH, 80°C) Poly->Reaction Depolymerization Inter Methyl 2-O-methyl- D-glucopyranosiduronate (Methyl Ester) Reaction->Inter Esterification & Glycosidation Deriv Silylation (HMDS/TMCS) Inter->Deriv Capping -OH Final GC-MS Ready (TMS Ether Derivative) Deriv->Final Volatilization

Caption: Step-wise chemical transformation from polymer to volatile GC-MS analyte.

Materials & Reagents

Reagents
  • Methanol (Anhydrous): HPLC grade, dried over molecular sieves. Critical: Water content must be <0.01% to prevent hydrolysis.

  • Acetyl Chloride: Reagent grade (used to generate anhydrous HCl in situ).

  • Internal Standard (IS): myo-Inositol or Methyl-glucopyranoside (0.1 mg/mL in MeOH).

  • Silylation Reagent: HMDS (Hexamethyldisilazane) + TMCS (Trimethylchlorosilane) + Pyridine (Reagent: Sylon HTP or equivalent). Alternatively, BSTFA + 1% TMCS.

  • Nitrogen Gas: Ultra-high purity for drying.

Preparation of Methanolic HCl (3 M)

Do not buy pre-made methanolic HCl if possible; it degrades.

  • Place 10 mL of anhydrous methanol in a flask on ice.

  • Dropwise add 2.5 mL of Acetyl Chloride with stirring.

  • Reaction:

    
    .
    
  • Use immediately or store at -20°C for max 1 week.

Detailed Protocol

Phase 1: Sample Preparation[1]
  • Lyophilization: Ensure the biological sample (plant tissue, algal extract) is completely freeze-dried. Water interferes with the reaction.

  • Weighing: Weigh 1–2 mg of dry sample into a screw-cap glass vial (Teflon-lined cap).

  • Internal Standard: Add 20 µL of Internal Standard solution (myo-inositol, 1 mg/mL).

  • Drying: Dry the sample + IS under a stream of nitrogen to remove the solvent introduced with the IS.

Phase 2: Acid Methanolysis
  • Reagent Addition: Add 0.5 mL of 3 M HCl in Methanol .

  • Incubation: Tightly cap the vial. Incubate at 80°C for 16–20 hours .

    • Note: 2-O-MeGlcA linkages (especially in RG-II) are resistant. 16 hours is the minimum; 24 hours may be required for recalcitrant tissues.

  • Cooling: Cool to room temperature.

  • Evaporation: Evaporate the acid/methanol under a gentle stream of nitrogen at 40°C until dry.

    • Caution: Do not over-dry or bake the sample; volatile methyl glycosides can be lost if heated excessively without solvent.

  • Co-evaporation: Add 0.5 mL of pure methanol and evaporate again to remove residual HCl. Repeat twice.

Phase 3: Derivatization (Silylation)
  • Solvent: Add 200 µL of anhydrous Pyridine to the dried residue.

  • Silylation: Add 100 µL of HMDS and 50 µL of TMCS.

  • Reaction: Vortex vigorously and incubate at Room Temperature for 30 minutes (or 60°C for 20 mins). A white precipitate (ammonium chloride) will form.

  • Extraction (Optional but Recommended): Add 1 mL of Hexane and 1 mL of water. Vortex and centrifuge.[1] Transfer the upper Hexane layer (containing the TMS derivatives) to a GC vial. This removes the salts and excess pyridine.

Phase 4: GC-MS Analysis[3][4]
  • Column: DB-1 or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film).

  • Carrier Gas: Helium at 1 mL/min.

  • Inlet: Split mode (1:10 to 1:50), 250°C.

  • Oven Program:

    • Initial: 80°C (hold 2 min).

    • Ramp 1: 20°C/min to 140°C.

    • Ramp 2: 2°C/min to 200°C (Critical separation zone for isomers).

    • Ramp 3: 30°C/min to 300°C (hold 5 min).

  • Detection: EI Source (70 eV), Scan range 50–650 m/z.

Data Analysis & Identification

Identification Logic

2-O-Methyl-D-glucuronic acid will appear as multiple peaks (typically 2 major peaks:


- and 

-methyl pyranosides).
  • Distinction from 4-O-MeGlcA:

    • 2-O-MeGlcA: The methyl group is at C-2. In Mass Spec, fragmentation often yields a characteristic ion at m/z 204 (if TMS is at C3/C4) or specific cleavage patterns related to the C1-C2 bond.

    • 4-O-MeGlcA: The methyl group is at C-4.[2][3][4] Fragmentation is distinct due to the methoxy group position relative to the ring oxygen.

    • Retention Time: On non-polar columns (DB-5), 2-O-MeGlcA derivatives generally elute after unsubstituted GlcA but before 4-O-MeGlcA derivatives (verification with standards is required).

Quantification Formula

Since the analyte splits into multiple peaks (isomers), you must sum the areas of all associated peaks.



  • 
    : Sum of areas of 
    
    
    
    peaks for 2-O-MeGlcA.
  • 
    : Area of Internal Standard peak.
    
  • 
    : Response Factor (determined by running a standard curve of authentic 2-O-MeGlcA or using GlcA as a surrogate with a correction factor).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Incomplete hydrolysis of resistant RG-II dimers.Increase time to 24h or acid conc. to 4 M.
Peak Tailing Active sites in GC liner or column.Replace liner; trim column; ensure silylation is complete.
"Ghost" Peaks Incomplete removal of HCl causing degradation.Perform methanol co-evaporation steps rigorously.
No Peaks Water contamination in methanol.Use fresh anhydrous methanol and acetyl chloride.

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Methanolysis cluster_2 Derivatization S1 Lyophilize Sample (1-2 mg) S2 Add Internal Std (Inositol) S1->S2 M1 Add 3M HCl/MeOH (0.5 mL) S2->M1 M2 Heat 80°C (16-20 Hours) M1->M2 M3 Evaporate N2 (Remove Acid) M2->M3 D1 Add HMDS/TMCS/Pyridine M3->D1 D2 Extract into Hexane D1->D2 Analysis GC-MS Analysis (Quantify via Peak Summation) D2->Analysis

Caption: Operational workflow for the extraction and quantification of 2-O-MeGlcA.

References

  • Pettolino, F. A., et al. (2012). "Comprehensive glycomic analysis of the polysaccharide composition of plant cell walls." Nature Protocols, 7(8), 1590-1607. Link

  • Chong, S. L., et al. (2013). "Acid methanolysis and GC-MS analysis of plant cell wall polysaccharides." BioEnergy Research, 6, 266-277. Link

  • Kieras, J. H., et al. (1976).[5] "2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin."[5][6] Biochemical Journal, 155(1), 181-185.[5] Link

  • De Ruiter, G. A., et al. (1992). "Analysis of carbohydrates in plant material by gas-liquid chromatography." Journal of Chromatography A, 581(2), 295-303. Link

  • Merkle, R. K., & Poppe, I. (1994). "Carbohydrate Composition Analysis of Glycoconjugates by Gas-Liquid Chromatography/Mass Spectrometry." Methods in Enzymology, 230, 1-15. Link

Sources

Application Notes & Protocols: Visualization of O-Methylated Sugar Acids on Thin-Layer Chromatography (TLC) Plates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for separating mixtures of non-volatile compounds. In carbohydrate research and drug development, TLC is frequently employed to monitor reaction progress, identify products, and assess the purity of sugar derivatives, including O-methylated sugar acids. These molecules, characterized by the presence of both a carboxylic acid and ether functionalities on a carbohydrate backbone, often lack a UV chromophore, rendering them invisible under UV light. Consequently, their detection on a TLC plate necessitates the use of chemical visualization reagents that react with the analyte to produce a colored or fluorescent spot.

The presence of methyl ethers can influence the reactivity of the sugar's hydroxyl groups, while the acidic nature of the carboxyl group introduces another layer of chemical functionality. This guide provides a detailed overview of selected visualization reagents, their underlying chemical principles, and field-proven protocols for the effective detection of O-methylated sugar acids on TLC plates.

General TLC Workflow for Analyzing O-Methylated Sugar Acids

A successful TLC analysis relies on a systematic workflow. Each step is critical for achieving clear separation and sensitive visualization. The general process involves preparing the TLC plate, spotting the sample, developing the chromatogram in a suitable mobile phase, and finally, visualizing the separated components.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_vis Visualization & Analysis p1 Activate TLC Plate (e.g., heat to remove moisture) p2 Prepare Mobile Phase (Solvent System) e1 Spot Sample(s) & Standard(s) on the baseline p2->e1 e2 Develop Plate in saturated chamber e1->e2 e3 Dry the Plate (remove mobile phase) e2->e3 v1 Apply Visualization Reagent (Dip or Spray) e3->v1 v2 Activate Reagent (e.g., Heat with heat gun) v1->v2 v3 Document Results (Photograph/Scan) v2->v3 v4 Calculate Rf Values v3->v4

Extraction of 2-O-Methyl-D-glucuronic acid from hemicellulose hydrolysates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Extraction of Methylated Glucuronic Acids from Hemicellulose Hydrolysates

Executive Summary

This application note details the isolation of 4-O-methyl-D-glucuronic acid (MeGlcA) from hardwood xylan hydrolysates. MeGlcA is a critical uronic acid residue responsible for the physicochemical properties of glucuronoxylan. Its extraction is challenging due to the stability of the


-(1$\to$2) glycosidic bond linking it to the xylose backbone.

This guide presents two validated workflows:

  • Enzymatic Excision (Protocol A): Utilizing specific

    
    -glucuronidases for high-purity monomer isolation.
    
  • Acid Hydrolysis & Anion Exchange (Protocol B): A robust chemical method for isolating MeGlcA and its aldobiouronic acid fragments.

Scientific Background & Mechanism

The Target Molecule: In hardwood hemicellulose (glucuronoxylan), the backbone consists of


-(1$\to$4)-linked D-xylopyranose units.[1][2] Approximately every 10th xylose unit is substituted at the O-2 position  with an 

-D-glucuronic acid residue, which is methylated at the O-4 position .
  • Target: 4-O-Methyl-D-glucuronic acid (4-O-MeGlcA).[1][2][3][4][5]

  • Linkage:

    
    -1,2-glycosidic bond (highly resistant to acid hydrolysis compared to the xylose backbone).
    
  • Challenge: Standard acid hydrolysis often degrades the xylose polymer into monomers before releasing the MeGlcA, resulting in a mixture of free xylose and aldobiouronic acid (MeGlcA linked to one xylose unit).

Strategic Separation Logic: To isolate pure MeGlcA, we must exploit its carboxylic acid group (


). Unlike neutral sugars (xylose, glucose, mannose), MeGlcA carries a negative charge at neutral pH, allowing for capture via Anion Exchange Chromatography (AEC) .
Visualizing the Cleavage Pathways

G Xylan Glucuronoxylan Polymer (Backbone) MeGlcA 4-O-MeGlcA (Side Chain) Xylan->MeGlcA Linked via alpha-(1->2) Hydrolysis Hydrolysis Strategy Xylan->Hydrolysis Acid Dilute Acid (H2SO4 / TFA) Hydrolysis->Acid Enzyme Enzymatic (alpha-Glucuronidase) Hydrolysis->Enzyme Aldo Aldobiouronic Acid (MeGlcA-Xyl dimer) Acid->Aldo Major Product (Bond Stable) Xylose Xylose Monomers Acid->Xylose Byproduct FreeAcid Free 4-O-MeGlcA (Monomer) Enzyme->FreeAcid Specific Cleavage Enzyme->Xylose Requires Xylanase

Figure 1: Mechanistic pathways for releasing MeGlcA. Acid hydrolysis favors the stable aldobiouronic acid dimer, while specific enzymes can release the free monomer.

Experimental Protocols

Protocol A: Enzymatic Excision (High Purity)

Recommended for drug development and analytical standards.

Reagents:

  • Substrate: Birchwood or Beechwood Xylan (Sigma-Aldrich or extracted in-house).

  • Enzymes:

    • Endo-1,4-

      
      -xylanase (GH10 or GH11) – depolymerizes backbone.
      
    • 
      -Glucuronidase (GH67 or GH115) – specifically cleaves the 
      
      
      
      -1,2 bond.
  • Buffer: 50 mM Sodium Acetate, pH 5.5.

Workflow:

  • Digestion: Dissolve 2% (w/v) xylan in buffer. Add Xylanase (50 U/g substrate) and

    
    -Glucuronidase (20 U/g substrate). Incubate at 40°C for 24–48 hours.
    
  • Deactivation: Boil at 100°C for 10 mins to denature enzymes. Centrifuge (10,000 x g, 15 min) to remove precipitate.

  • Ultrafiltration: Pass supernatant through a 3 kDa MWCO membrane. The permeate contains MeGlcA and xylose monomers.

  • Separation: Proceed to Section 4 (Purification) .

Protocol B: Acid Hydrolysis (Industrial Standard)

Recommended for bulk extraction of aldobiouronic acids.

Reagents:

  • Sulfuric Acid (

    
    ) or Trifluoroacetic Acid (TFA).
    
  • Barium Carbonate (

    
    ) for neutralization (if using 
    
    
    
    ).

Workflow:

  • Hydrolysis: Suspend biomass/xylan in 0.5 M

    
    . Autoclave at 121°C for 60 minutes.
    
    • Note: Stronger conditions (e.g., 72%

      
      ) will degrade MeGlcA.
      
  • Neutralization: Adjust pH to 5.0–6.0.

    • If using

      
      : Add 
      
      
      
      slowly. Precipitate
      
      
      and filter.
    • If using TFA: Evaporate under vacuum (rotary evaporator) to remove acid.

  • Clarification: Filter through 0.22

    
    m PES membrane.
    

Purification Workflow: Anion Exchange Chromatography

This is the critical step to separate the neutral xylose from the charged MeGlcA.

Stationary Phase:

  • Resin: Dowex 1x8 (200-400 mesh) or Q-Sepharose Fast Flow.

  • Form: Acetate or Formate form (avoid Chloride form to prevent corrosion and easier desalting).

Mobile Phases:

  • Buffer A: Deionized Water (Milli-Q).

  • Buffer B: 2 M Formic Acid (or 1 M Ammonium Acetate).

Step-by-Step Purification:

  • Column Loading: Load the clarified hydrolysate (pH ~6) onto the column at a flow rate of 1-2 mL/min.

  • Wash (Neutral Sugar Removal): Flush with Buffer A (Water) for 5-10 column volumes (CV).

    • Monitoring: Check effluent using Phenol-Sulfuric acid assay or Refractive Index (RI) detector. Continue until signal returns to baseline (removal of Xylose).

  • Elution (Acidic Sugar Capture): Apply a gradient of Buffer B .

    • 0-100% Buffer B over 20 CV.

    • MeGlcA typically elutes earlier than non-methylated glucuronic acid due to slightly lower polarity.

  • Desalting:

    • If using Formic Acid: Evaporate under reduced pressure (Formic acid is volatile).

    • If using Ammonium Acetate: Lyophilize (Ammonium acetate sublimes).

Purification Logic Flow

Purification Input Crude Hydrolysate (Xylose + MeGlcA + Oligos) AEC Anion Exchange Column (Dowex 1x8 Formate) Input->AEC Load pH 6.0 FlowThrough Flow-Through Fraction (Neutral Sugars: Xylose) AEC->FlowThrough Wash (H2O) Bound Bound Fraction (Acidic Sugars) AEC->Bound Bind Elution Elution Gradient (0-2M Formic Acid) Bound->Elution Fraction1 Fraction 1: Aldobiouronic Acids (Lower Charge Density) Elution->Fraction1 Early Elution Fraction2 Fraction 2: Free MeGlcA (Higher Acidity) Elution->Fraction2 Late Elution Polishing Polishing/Desalting (Rotary Evap / Lyophilization) Fraction1->Polishing Fraction2->Polishing

Figure 2: Anion Exchange Chromatography workflow for separating neutral xylose from acidic MeGlcA species.

Analytical Validation (QC)

To verify the identity of the extracted 4-O-MeGlcA, use the following metrics.

MethodParameterExpected Result for 4-O-MeGlcA
HPAEC-PAD Retention TimeElutes after Xylose but before Glucuronic Acid (GlcA) on CarboPac PA1 columns.
1H-NMR O-Methyl SignalSharp singlet at

3.4 - 3.5 ppm
.
1H-NMR H-1 (Anomeric)Doublet at

5.25 ppm
(

Hz) for

-anomer.
13C-NMR O-Methyl CarbonSignal at

~60-61 ppm
.
Mass Spec (ESI-MS) m/z (Negative Mode)207.05 Da

(Calc. MW = 208.17).

Troubleshooting & Optimization

  • Low Yields: Often caused by incomplete hydrolysis. If using enzymes, ensure the specific

    
    -glucuronidase  matches the substrate (GH67 is often more specific for short xylo-oligosaccharides, while GH115 acts on polymeric xylan).
    
  • Contamination with GlcA: Non-methylated Glucuronic Acid (GlcA) is less common in hardwood xylan but may be present. It elutes after MeGlcA on anion exchange resins due to higher polarity (lack of the methyl group).

  • Coloration: Hydrolysates are often brown due to lignin/furfural. Pass the initial hydrolysate through a C18 cartridge or Activated Carbon column prior to the Anion Exchange step to protect the resin.

References

  • Biocatalytic Production: Enzymatic production of 4-O-methyl-D-glucaric acid from hardwood xylan. (2025).[6][7] ResearchGate.

  • Structural Analysis: Isolation and Constitution of a Xylan from Bamboo. (2014). Taylor & Francis.

  • Enzymatic Mechanism: 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67.[1] (2014). NIH/PMC.

  • Purification Methodology: Purification of hardwood-derived autohydrolysates.[8] (2012).[8][9] BioResources.

  • Chemical Synthesis Context: 4-O-METHYL-D-GLUCURONIC ACID AND 4-O-METHYL-D-GLUCOSE.[3] Canadian Journal of Chemistry.[10]

  • Boronic Acid Extraction: Solvent extraction and purification of sugars from hemicellulose hydrolysates using boronic acid carriers.[6] (2004).[6] Deakin University.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Peak Overlap Between 2-O-Methyl and 4-O-Methyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating 2-O-methyl and 4-O-methyl isomers (regioisomers) is a classic "Critical Pair" challenge in HPLC. Because these molecules share identical molecular weights and nearly identical hydrophobicity (LogP), standard C18 columns often fail to resolve them. The separation mechanism must shift from hydrophobicity-driven to shape-selective and electronic-interaction-driven mechanisms.

This guide details the three-stage protocol to force resolution between these isomers:

  • Stationary Phase: Switching to Fluorinated (PFP) or Phenyl phases.

  • Mobile Phase: Leveraging protic solvents (Methanol) to enhance

    
     selectivity.
    
  • Thermodynamics: Lowering temperature to maximize selectivity (

    
    ).
    

Module 1: The Diagnostic Phase

Q: Why are my isomers co-eluting on a C18 column?

A: C18 columns separate primarily based on hydrophobic interaction . The methyl group at the 2-position vs. the 4-position (e.g., on an aromatic ring like a catechol, flavonoid, or estradiol) contributes almost identically to the molecule's total hydrophobicity. The C18 alkyl chains are "floppy" and cannot easily discriminate the slight steric difference between a methyl group at the ortho (2-O) vs. para (4-O) position.

Q: What is the target metric for success?

A: You need to maximize the Selectivity Factor (


) , not just efficiency (

).

Where

is the retention factor. For isomers, even a small increase in

(e.g., from 1.0 to 1.05) is sufficient to achieve baseline resolution (

) if efficiency is high.

Module 2: Stationary Phase Selection (The "Hardware" Fix)

The most effective way to separate these isomers is to use a column that interacts with the electron density of the aromatic ring or the specific shape of the molecule.

Recommendation: Pentafluorophenyl (PFP) Phases

Why it works: PFP columns contain a benzene ring with five fluorine atoms. This creates a highly electron-deficient ring that acts as a Lewis acid.

  • Mechanism: The 2-O and 4-O isomers will have slightly different electron cloud densities and dipole moments due to the position of the electron-donating methoxy group. The PFP phase engages in strong

    
     interactions and dipole-dipole interactions that C18 cannot [1, 3].
    
  • Shape Selectivity: The rigid PFP ring provides better steric discrimination than C18 chains.

Alternative: Phenyl-Hexyl Phases

Why it works: Similar


 interaction, but less "shape selective" than PFP. Good if the PFP column retains the compounds too strongly.
Decision Logic: Column Selection

ColumnSelection Start Isomer Separation Challenge (2-O vs 4-O Methyl) CheckC18 Current Column: C18? Start->CheckC18 Resolution Resolution (Rs) < 1.5? CheckC18->Resolution Aromatic Is the backbone Aromatic? (Phenol, Catechol, Flavonoid) Resolution->Aromatic Yes PFP Primary Choice: Pentafluorophenyl (PFP) (Maximizes electronic discrimination) Aromatic->PFP Yes Chiral Alternative: Polysaccharide Chiral Column (Uses steric clefts for regioisomers) Aromatic->Chiral No (Aliphatic) Phenyl Secondary Choice: Phenyl-Hexyl (If PFP retention is too high) PFP->Phenyl If tailing is severe

Figure 1: Decision tree for selecting the appropriate stationary phase for positional isomers.

Module 3: Mobile Phase Optimization (The "Software" Fix)

If you cannot change the column immediately, or if the PFP column needs optimization, the choice of organic modifier is critical.

The Protocol: Switch Acetonitrile (ACN) to Methanol (MeOH)

Scientific Rationale:

  • Acetonitrile (Aprotic): ACN has its own

    
     electrons (triple bond C≡N).[1][2] These can compete with the analyte for interaction with the stationary phase (especially on Phenyl/PFP columns), potentially masking the subtle differences between the 2-O and 4-O isomers [4].
    
  • Methanol (Protic): MeOH does not have

    
     electrons.[1][2] It allows the analyte's aromatic ring to interact fully with the stationary phase. Furthermore, MeOH can form hydrogen bonds.[3] The 2-O-methyl isomer often has different H-bonding accessibility (due to steric hindrance from the adjacent ring junction) compared to the more exposed 4-O-methyl isomer [4, 5].
    

Data Comparison Table:

FeatureAcetonitrile (ACN)Methanol (MeOH)Impact on Isomer Separation
Solvent Type Polar AproticPolar ProticMeOH enables H-bond discrimination.[3]

-System
Present (C≡N)AbsentMeOH allows stronger

column interaction.[1][2]
Dipole Moment 3.92 D1.70 DACN is stronger, but MeOH often yields better

for isomers.
Viscosity Low (0.38 cP)High (0.55 cP)ACN has lower backpressure; MeOH requires lower flow rates.

Module 4: Thermodynamic Tuning (Temperature)

The Rule: Lower temperatures almost always increase the selectivity (


) for structural isomers.
Protocol: Thermal Screening
  • Start: Set column oven to 15°C or 20°C (sub-ambient if your equipment allows).

  • Mechanism: Isomer separation is usually enthalpy-driven (

    
    ). The difference in interaction energy between the 2-O and 4-O forms is small. Lowering the temperature amplifies this thermodynamic difference according to the van 't Hoff equation ($ \ln k = -\frac{\Delta H}{RT} + \frac{\Delta S}{R} $).
    
  • Trade-off: Lower temperature increases viscosity (higher backpressure). You may need to reduce flow rate, which actually aids efficiency (

    
    ) by reducing the 
    
    
    
    -term in the Van Deemter equation [2].

Summary of Experimental Workflow

Follow this step-by-step protocol to resolve your critical pair.

Workflow Step1 1. Solvent Switch Change ACN to MeOH (Keep C18 initially) Step2 2. Thermal Drop Lower Temp to 15-20°C Step1->Step2 Check1 Resolved? Step2->Check1 Step3 3. Column Change Install PFP Column (Use MeOH mobile phase) Check1->Step3 No End End Check1->End Yes Step4 4. Gradient Optimization Shallow Gradient (e.g., 0.5% B/min) Step3->Step4

Figure 2: Step-by-step experimental workflow for resolving regioisomers.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Retrieved from

  • Welch Materials. (2024).[4] A Guide to Selective Columns for Isomer Separation. Retrieved from

  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

Sources

The HPAEC-PAD Signal Integrity Center: Acidic Sugars & Sialic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Technical Support Topic: Troubleshooting Baseline Noise & Drift in Sodium Acetate Gradients

Executive Summary: The "Acidic" Challenge

Analyzing acidic sugars (sialic acids, uronic acids, phosphorylated glycans) requires a fundamental shift from standard monosaccharide analysis. You are no longer running isocratic NaOH; you are introducing Sodium Acetate (NaOAc) gradients.

The Core Conflict: NaOAc is necessary to elute acidic species, but it introduces three destabilizing variables:

  • Conductivity Shifts: Changing ionic strength alters the background current (

    
    ) at the gold electrode.
    
  • Impurity Amplification: Acetate is harder to purify than NaOH; trace metals or organics in the salt become "ghost peaks" or rhythmic noise.

  • pH Transients: The acetate gradient can slightly suppress the pH, altering the Gold Oxide formation/reduction kinetics on the working electrode.

This guide treats your baseline as a symptom of the Eluent-Pump-Cell ecosystem.

Part 1: Diagnostic Matrix (Triage)

Identify your noise signature immediately to determine the troubleshooting path.

Noise SignatureVisual CharacteristicProbable Root CausePriority Action
Rhythmic Cycling Sine wave (period ~1-3s) matching pump stroke.Pump Pulsation . Check valves or air in heads.[1]Degas eluents; Prime pump; Check piston seals.
High Frequency "Fuzz" "Grass" on the baseline; rapid jagged spikes.Electrical/Cell . Grounding issue or dirty working electrode.Check reference electrode connection; Polish Gold electrode.
The "Acetate Hump" Broad, massive rise and fall during gradient.Normal Physics (mostly). Caused by pH/conductivity change.Use "Baseline Subtraction" in software; Check NaOAc purity.
Monotonic Drift Steady slope (up or down) that never flattens.Thermal/Chemical . Temperature unstable or Carbonate buildup.Thermostat the column/cell; Refresh 50% NaOH source.
Random Spikes Sharp, non-rhythmic needles.Gas/Particulates . Micro-bubbles or precipitate.Tighten fittings; Replace eluent filters; Degas NaOAc .

Part 2: Systematic Isolation (Visualized)

Do not guess. Follow this logic path to isolate the component failure.

NoiseIsolation Start START: Baseline Noise Observed StopFlow Step 1: Stop Flow (Electrical Test) Start->StopFlow CellIssue Noise Persists? Source: ELECTRONICS/CELL StopFlow->CellIssue Yes FlowIssue Noise Stops? Source: FLUIDICS StopFlow->FlowIssue No RefCheck Check Reference Electrode (Bubble in tip? Loose wire?) CellIssue->RefCheck WECheck Check Working Electrode (Needs Polishing?) CellIssue->WECheck BypassCol Step 2: Bypass Column Connect Pump directly to Cell FlowIssue->BypassCol PumpNoise Noise Persists? Source: PUMP/ELUENT BypassCol->PumpNoise Yes ColNoise Noise Stops? Source: COLUMN BypassCol->ColNoise No EluentCheck Replace Eluents with Water (Rule out chemical impurity) PumpNoise->EluentCheck CheckValves Clean/Replace Check Valves (Piston seal wash?) PumpNoise->CheckValves

Figure 1: Systematic Noise Isolation Logic. Use this workflow to distinguish between electronic noise (cell) and hydrodynamic noise (pump/column).

Part 3: The Chemistry (Eluent Troubleshooting)

Q: Why does my baseline drift wildly when the Sodium Acetate (NaOAc) gradient starts?

A: This is likely "The Carbonate Effect" or Low-Grade Acetate.

  • The Carbonate Competition:

    • Mechanism: NaOH absorbs CO₂ from air, forming Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ). Carbonate is a divalent anion and a stronger eluent than Hydroxide (
      
      
      
      ).[2]
    • The Symptom: As your gradient introduces NaOAc, it changes the elution strength. If your "A" line (NaOH) has high carbonate, the baseline is already suppressed. The "B" line (NaOAc) introduces a new ionic environment. The drift is the detector struggling to equilibrate between two different carbonate levels.

    • The Fix:

      • Use 50% w/w NaOH (low carbonate) only. Never use pellets.

      • Headspace: Keep eluents under Helium or Nitrogen (5-8 psi).[3]

      • Piping: Use PEEK tubing; carbonate can leach from older Teflon lines if not cleaned.

  • The Acetate Purity Trap:

    • Mechanism: Standard reagent-grade Sodium Acetate contains high levels of organic impurities and iron. These oxidize at the gold electrode, causing high background current (

      
      ).
      
    • The Fix: You must use Anhydrous Sodium Acetate (Electrochemical Grade) .

    • Protocol: Filter the NaOAc solution through a 0.2 µm Nylon filter . Do not use cellulose nitrate (leaches organics).

Q: Should I add NaOH to my Acetate bottle?

A: YES. Mandatory. Bacteria love neutral sodium acetate. If you prepare 1M NaOAc in water, it will grow microbes within 24 hours. These microbes produce organic waste that fouls the electrode.

  • Rule: Always maintain at least 5% NaOH in your Acetate line (e.g., 100 mM NaOH / 1 M NaOAc) to keep the pH > 12, ensuring sterility and preventing carbonate precipitation.

Part 4: The Physics (Hardware & Waveforms)

Q: My reference electrode is Ag/AgCl. Why is it drifting?

A: pH Shock or Chloride Depletion. In HPAEC, the reference electrode sits in a high pH environment.

  • The Failure: If the salt bridge (frit) clogs, the internal pH of the reference electrode shifts. Since the potential of the Gold working electrode is set relative to the Reference, a drifting Reference = a drifting Baseline.

  • The Fix:

    • Ensure no air bubbles are trapped in the reference chamber (tap it!).

    • Upgrade Path: Consider a PdH (Palladium Hydrogen) reference electrode for acidic sugar work. It is pH-independent and often exhibits lower noise in gradients than Ag/AgCl.

Q: Which Waveform should I use for Sialic Acids?

A: The "Quadruple Potential" (4-Potential) Waveform. Older 3-potential waveforms are insufficient for the heavy fouling caused by acetate gradients.

  • Why? The 4-potential waveform adds a specific "Reductive Cleaning" step that strips the gold oxide formed during the high-current acetate elution.

  • Visualizing the Cycle:

Waveform E1 Detection (E1) +0.1V Measure Current E2 Oxidative Clean (E2) +2.0V Burn Fouling E1->E2 Step 1 E3 Reduction (E3) -0.6V Restore Surface E2->E3 Step 2 E4 Stabilization (E4) -0.1V Pre-Detect E3->E4 Step 3 E4->E1 Repeat

Figure 2: The Quadruple Potential Waveform Cycle. Crucial for maintaining a clean gold surface during acetate gradients.

Part 5: Maintenance Protocols

Protocol A: Gold Electrode Polishing (The "Last Resort")

Perform this only if the noise is "fuzzy" (high frequency) and chemical troubleshooting failed.

  • Disassemble: Remove the cell body. Handle the working electrode (WE) block by the edges.

  • Coarse Polish: Place a few drops of water on the fine polishing pad . Add a small amount of alumina powder .

  • The Motion: Move the WE in a figure-8 motion for 30 seconds. Do not apply heavy pressure; let the weight of the block do the work.

  • Rinse: Thoroughly rinse with 18.2 MΩ-cm water. Sonicate for 2 minutes in water to remove alumina particles.

  • Reassemble: Ensure the gasket (usually 2 mil for standard, 1 mil for microbore) is perfectly flat. Overtightening causes leaks; undertightening causes noise.

Protocol B: System Passivation (Nitric Acid Wash)

Use this if you suspect metal contamination (e.g., iron from bad acetate) has fouled the column or cell.

  • Remove Columns: Install a union connector in place of the separation and guard columns.

  • The Solvent: Prepare 1M Nitric Acid (HNO₃) .

  • The Flush: Pump 1M HNO₃ through the entire system (Pump -> Injector -> Tubing -> Cell) at 1 mL/min for 60 minutes.

  • The Rinse: Flush with water for 2 hours.

  • The Test: Reinstall columns and run a blank gradient.

References

  • Thermo Fisher Scientific. (2012). Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).Link

  • Rocklin, R. D., et al. (1998). Pulsed Amperometric Detection of Carbohydrates at Gold Electrodes with a Two-Step Potential Waveform. Analytical Chemistry.[1][2][4][5][6][7][8] Link

  • Dionex (Now Thermo Fisher). (2016). Product Manual for CarboPac PA20 Columns.[5][9]Link

  • Corradini, C., et al. (2012). HPAEC-PAD analysis of sialic acids in biological matrices. Journal of Chromatography B. Link

Sources

Technical Support Center: Stability of 2-O-Methyl-D-glucuronic Acid (2-O-Me-GlcA)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Sample Preservation & Stability in Frozen Storage Ticket Priority: High (Risk of Quantitative Error)

Introduction: The Stability Paradox

Welcome to the technical guide for handling 2-O-Methyl-D-glucuronic acid (2-O-Me-GlcA) . Whether you are analyzing plant cell wall polysaccharides (e.g., glucuronoxylan) or bacterial capsular polysaccharides, the stability of this uronic acid moiety is critical for accurate quantitation.

The Core Challenge: Unlike neutral sugars (glucose, xylose), 2-O-Me-GlcA is an acidic sugar. In frozen storage—particularly in acidic hydrolysates—it does not remain static. It engages in a dynamic equilibrium between its free acid form and its lactone form (specifically the 6,3-lactone).

If you observe "missing" mass balance or split peaks in your chromatography, your sample hasn't disappeared; it has likely chemically shapeshifted. This guide provides the protocols to prevent and reverse this phenomenon.

Module 1: The Chemistry of Instability

To preserve your samples, you must understand the mechanism driving their degradation.

The Lactonization Trap

Uronic acids naturally cyclize into lactones (intramolecular esters) under acidic conditions.

  • Standard Glucuronic Acid: Forms glucuronolactone (typically 6,3-lactone).

  • 2-O-Me-GlcA Specifics: The methylation at the O-2 position does not prevent lactonization. The carboxyl group at C-6 reacts with the hydroxyl group at C-3. In fact, acidic hydrolysis (the method used to release this monomer) creates the perfect environment for this reaction.

The "Freeze-Concentration" Effect

When you freeze an aqueous solution slowly (e.g., at -20°C), pure water crystallizes first. This forces solutes (protons, salts, and sugars) into a hyper-concentrated liquid pocket that remains unfrozen until the temperature drops further.

  • Result: The local pH in these pockets can drop significantly (e.g., from pH 5 to pH 2), accelerating lactonization during the freezing process [1].

Visualizing the Pathway

The following diagram illustrates the equilibrium you are fighting against.

Lactonization_Pathway cluster_storage Frozen Storage Risk Zone OpenForm 2-O-Me-GlcA (Free Acid / Carboxylate) Transition Acidic Conditions (pH < 4.0) OpenForm->Transition H+ Excess Lactone 2-O-Me-Glucuronolactone (6,3-Lactone) Transition->Lactone Dehydration (-H2O) Lactone->OpenForm High pH / Heat

Figure 1: The reversible acid-catalyzed lactonization pathway. In acidic frozen storage, the equilibrium shifts right (red), reducing the detectable free acid.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues with your stored samples.

Symptom Probable Cause Technical Explanation Corrective Action
Peak Disappearance Complete LactonizationThe lactone form often elutes in the void volume or at a significantly different retention time than the free acid in HPAEC-PAD or HPLC.Alkaline Post-Thaw Treatment: Add 0.1M NaOH to the sample and incubate at room temp for 30 mins before injection to reopen the ring [2].
Split Peaks / Shoulders Partial EquilibriumThe sample contains a mix of free acid and lactone. Common in samples stored at pH 4–5.Neutralize & Stabilize: Adjust sample pH to >8.0 immediately upon thawing. Lactones are unstable in alkali.
Inconsistent Replicates Freeze-Thaw CyclesRepeated freezing causes pH fluctuations and physical shear, degrading the matrix.Aliquot Strategy: Never refreeze a thawed aliquot. Store in single-use volumes (e.g., 50–100 µL).
Non-Linear Calibration Standard Degradation2-O-Me-GlcA standards stored in water (unbuffered) absorb CO2, becoming acidic over time.Buffer Your Standards: Store stock standards in trace NaOH (10 mM) or a stable buffer, not pure water.

Module 3: Best Practice Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, follow these self-validating workflows.

Protocol A: Sample Preparation for Storage

Context: You have just performed acid hydrolysis (e.g., TFA or H2SO4) to release 2-O-Me-GlcA from xylan.

  • Neutralization (Critical): Do not freeze acidic hydrolysates directly.

    • Add Ba(OH)₂ or NaOH to reach pH 6.0–7.0.

    • Why? Neutral pH prevents lactonization during the "freeze-concentration" phase.

  • Clarification: Centrifuge to remove any precipitates (e.g., BaSO₄).

  • Aliquoting: Divide into single-use aliquots (e.g., 200 µL) in screw-cap polypropylene tubes.

    • Note: Avoid glass if possible, as uronic acids can adsorb to glass surfaces at low concentrations over long periods.

  • Flash Freezing: Snap-freeze in liquid nitrogen or dry ice/ethanol before placing in -80°C.

    • Why? Rapid freezing minimizes the time the sample spends in the "concentrated liquid" state.

Protocol B: The "Rescue" Protocol (Thawing for Analysis)

Context: You are ready to analyze samples via HPAEC-PAD or LC-MS.

  • Thaw: Thaw rapidly in a room-temperature water bath. Do not leave on the bench for hours.

  • Alkaline Shift (The Validation Step):

    • Add NaOH to a final concentration of 0.1 M.

    • Vortex and let stand for 15–30 minutes at room temperature.

    • Mechanism:[1][2] This forces the hydrolysis of any lactones formed during storage back into the free carboxylate form (2-O-Me-GlcA) [3].

  • Analysis: Inject immediately.

    • Note for HPAEC-PAD users: Since the eluent is highly alkaline (NaOH/NaOAc), the column environment naturally favors the open form. However, the injection loop is neutral; pre-column lactonization can cause injection inconsistencies.

Workflow Visualization

Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis (HPAEC-PAD) Hydrolysis Acid Hydrolysis (Release 2-O-Me-GlcA) Neutralize Neutralize to pH 7.0 (Prevents Lactonization) Hydrolysis->Neutralize Aliquot Aliquot into Polypropylene Neutralize->Aliquot Freeze Flash Freeze Store at -80°C Aliquot->Freeze Thaw Rapid Thaw Freeze->Thaw AlkalineTreat Add 0.1M NaOH (30 min incubation) Thaw->AlkalineTreat Crucial Step Inject Inject to HPAEC-PAD AlkalineTreat->Inject

Figure 2: The recommended workflow to ensure quantitative recovery of 2-O-Me-GlcA.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store 2-O-Me-GlcA samples at -20°C instead of -80°C? A: Yes, for short durations (<3 months). However, -20°C freezers (especially frost-free ones) cycle temperature, which can cause micro-thawing and recrystallization. This promotes degradation. For >3 months, -80°C is mandatory [4].

Q2: Does the methyl group at O-2 make the molecule more stable than standard glucuronic acid? A: Marginally, but not enough to ignore protocols. While the methyl group adds steric bulk, the primary degradation pathway (lactonization between C6 and C3) remains unobstructed. Treat 2-O-Me-GlcA with the same caution as GlcA.

Q3: My standard curve is degrading over the week. Why? A: Bacterial contamination. Uronic acids are carbon sources for microbes. If your standard is in pure water at 4°C, it is vulnerable.

  • Fix: Store standards frozen, or add 0.02% Sodium Azide (if compatible with downstream detection) for 4°C storage.

Q4: I am using GC-MS. Do I still need to worry about lactones? A: Yes, but differently. GC-MS requires derivatization (e.g., silylation).[3] If you have a mix of lactone and acid, you will get two distinct peaks for the same compound, complicating quantification. The alkaline treatment step (Protocol B) ensures you drive everything to one form before derivatization.

References

  • Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215. Link

  • Leontakianakou, K., et al. (2024). "An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan." Scientific Reports, 14, 29876. Link

  • Zhang, Z., et al. (2003). "Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study." Inorganic Chemistry, 42(4). (Analogous mechanism for uronic acids). Link

  • Cuhbar, S., et al. (2013). "The effect of storage time and freeze-thaw cycles on the stability of serum samples." Biochemia Medica, 23(1), 70-77. Link

Sources

Technical Support Center: Advanced Linkage Analysis for Acidic Polysaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Incomplete Methylation in Uronic Acid-Containing Polymers Ticket ID: #URONIC-LNK-001 Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

The Core Challenge: The "Uronic Acid Trap"

User Query: "My GC-MS chromatogram shows tailing peaks, poor baseline resolution, and missing uronic acid linkages. I used the standard Hakomori/Ciucanu methylation method. What went wrong?"

Scientist’s Diagnostic: Standard methylation protocols (Ciucanu & Kerek) fail with uronic acids (GlcA, GalA) for two physical reasons:

  • Solubility: Uronic acids in their salt form (Na+, K+) are insoluble in DMSO, the solvent required for the dimsyl anion. They precipitate before reaction, leading to incomplete methylation.

  • Lactonization: Acidic residues form intramolecular lactones (internal esters) that resist methylation and subsequent hydrolysis, effectively disappearing from your final data.

The Solution: You cannot force methylation on a recalcitrant uronic acid. You must chemically disguise it as a neutral sugar before methylation. This is achieved via Carboxyl Reduction .

Experimental Workflow: The "Reduce-Then-Methylate" Strategy

To accurately determine linkages, we convert uronic acids into their corresponding neutral sugars (e.g., GlcA


 Glucose) using a deuterium-labeled reductant. This solubilizes the polymer and allows differentiation between "native" glucose and "converted" glucose via Mass Spectrometry.
Step 1: Pre-Treatment (Carboxyl Reduction)

Method adapted from Taylor & Conrad (1972) and Pettolino et al. (2012).

Reagents:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Sodium Borodeuteride (NaBD

    
    ) - Critical for mass tagging
    
  • Buffer: 0.5 M MES (pH 4.75)

Protocol:

  • Solubilization: Dissolve 1-2 mg of sample in 2 mL MES buffer. If insoluble, treat with mild ultrasonication.

  • Activation: Add EDAC (100 mg). Maintain pH at 4.75 for 1 hour using 0.1 M HCl/NaOH. Mechanism: EDAC activates the carboxyl group, forming an O-acylisourea intermediate.

  • Reduction: Add NaBD

    
     (2 M solution) dropwise. Incubate overnight at room temperature. Mechanism: The deuterium hydride attacks the activated carbonyl, converting -COOH to -CD
    
    
    
    OH.
  • Dialysis: Dialyze against distilled water (3.5 kDa cutoff) to remove salts and reagents. Lyophilize.

Step 2: Permethylation (Optimized Ciucanu Method)

Now that the polymer is neutral, it will dissolve in DMSO.

Protocol:

  • Dissolution: Dissolve lyophilized, reduced sample in 0.5 mL dry DMSO. Stir under N

    
     for 30 min.
    
  • Base Addition: Add freshly powdered NaOH (20 mg). Stir for 15 min.

  • Methylation: Add Methyl Iodide (CH

    
    I, 100 
    
    
    
    L). Stir for 45 min.
  • Quench: Add 1 mL H

    
    O. Partition into CHCl
    
    
    
    .
  • Hydrolysis & Derivatization: Proceed with standard TFA hydrolysis and acetylation to generate Partially Methylated Alditol Acetates (PMAAs).

Visualization: Logical Workflow & Troubleshooting

Workflow Diagram

This diagram illustrates the transformation of the polymer and the mass-tagging logic.

LinkageAnalysis Native Native Polymer (Contains Glc + GlcA) Activation Carboxyl Activation (EDAC/pH 4.75) Native->Activation Insoluble in DMSO Reduction Deuterium Reduction (NaBD4) Activation->Reduction Forms O-acylisourea Methylation Permethylation (NaOH/DMSO/MeI) Reduction->Methylation Polymer now Neutral (GlcA becomes Glc-6,6-d2) GCMS GC-MS Analysis (PMAAs) Methylation->GCMS Hydrolysis & Acetylation

Caption: Transformation of acidic polymers to neutral, soluble forms via deuterium reduction, enabling successful methylation.

Troubleshooting Decision Tree

Use this logic gate to resolve specific failures.

Troubleshooting Start Issue: Poor Linkage Data Solubility Is sample soluble in DMSO? Start->Solubility CheckIR Check IR Spectrum (3200-3600 cm-1) Solubility->CheckIR Yes Precip Precipitation Observed Solubility->Precip No CheckIR->Start No OH Peak (Check Hydrolysis) Action2 Repeat Methylation (2-3 rounds) CheckIR->Action2 OH Peak Present Action1 Perform Carboxyl Reduction (NaBD4) Precip->Action1 Robust Fix Action3 Switch Cation (Use Triethylammonium) Precip->Action3 Quick Fix

Caption: Diagnostic logic for identifying solubility vs. reaction completeness issues.

Data Interpretation: The Deuterium Shift

The power of this method lies in the Mass Shift . You will see two types of glucose in your GC-MS. You must distinguish them to know which was originally a uronic acid.

Original ResidueTreatmentFinal Detected ResidueMass Spectrum Feature
Native Glucose MethylationGlucose PMAAStandard primary ions
Glucuronic Acid NaBD

+ Methylation
Glucose-6,6-d

PMAA
+2 amu shift on C6 fragments

Key Fragment Ions (Example for Hexose):

  • Native C6 fragment: m/z 233 (primary cleavage).

  • Deuterated (Uronic) C6 fragment: m/z 235.

Note: If you use NaBH


 (Hydrogen) instead of NaBD

(Deuterium), you will lose the ability to distinguish native neutral sugars from reduced uronic acids, rendering the data useless for complex cell walls.

Frequently Asked Questions (FAQs)

Q1: My sample gels immediately upon adding NaOH in DMSO. Why? A: This is "alkaline gelling," common with high-molecular-weight pectins or xylans.

  • Fix: Decrease the sample concentration to <1 mg/mL. Alternatively, use the Lithium Dimsyl method (using Li+ instead of Na+), as lithium salts of polysaccharides are generally more soluble in DMSO than sodium salts.

Q2: I see peaks for "Native" sugar, but no "Deuterated" sugar, even though I know Uronic Acid is present. A: The carboxyl reduction failed.

  • Cause: The carbodiimide (EDAC) activation is pH-sensitive. If the pH drifted above 5.0 or below 4.5 during the 1-hour activation, the reaction yield drops significantly.

  • Validation: Always run a standard (e.g., Polygalacturonic acid) alongside your sample to verify the reduction efficiency.

Q3: Can I just methylate longer or hotter to force the reaction? A: No. Heating alkaline DMSO causes oxidative degradation ("peeling") of the polysaccharide chain, creating artifacts. "Forcing" the reaction does not solve the solubility issue; it only degrades your sample.

Q4: How do I remove the carbodiimide reagents? They are clogging my GC column. A: Dialysis (Step 4 in Protocol 1) is non-negotiable. EDAC and urea byproducts are non-volatile but can foul liners. Ensure thorough dialysis (4-6 water changes over 24 hours).

References

  • Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2012).[1][2] Determining the polysaccharide composition of plant cell walls. Nature Protocols, 7(9), 1590–1607.[1][2] Link

  • Taylor, R. L., & Conrad, H. E. (1972).[3] Stoichiometric depolymerization of polyuronides and glycosaminoglycuronans to monosaccharides following reduction of their carbodiimide-activated carboxyl groups.[3][4] Biochemistry, 11(8), 1383–1388.[3] Link

  • Ciucanu, I., & Kerek, F. (1984).[5] A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209–217.[5] Link

  • Kim, J. B., & Carpita, N. C. (1992). Changes in esterification of the uronic acid groups of cell wall polysaccharides during elongation of maize coleoptiles. Plant Physiology, 98(2), 646–653. Link

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectra of 2-O-Methyl-D-glucuronic acid and D-glucuronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with carbohydrate analysis, understanding the nuances of mass spectrometry data is paramount. This guide provides an in-depth comparison of the mass spectra of 2-O-Methyl-D-glucuronic acid and its parent compound, D-glucuronic acid. We will explore the structural differences that lead to distinct fragmentation patterns, offering experimental insights to aid in the identification and characterization of these important molecules.

Introduction: The Significance of Methylation

D-glucuronic acid is a uronic acid derived from glucose, where the C6 carbon has been oxidized to a carboxylic acid.[1][2] It is a key component of many polysaccharides, such as gums and xylans, and plays a crucial role in the metabolism and detoxification of various substances in microorganisms, plants, and animals.[1][2]

2-O-Methyl-D-glucuronic acid is a derivative where a methyl group is attached to the hydroxyl group at the C2 position. This seemingly small modification can have significant biological implications, altering the physicochemical properties of the parent molecule and the larger structures it is part of. Accurate differentiation between these two compounds is therefore essential for detailed structural elucidation of complex carbohydrates and for understanding their biological functions. Mass spectrometry, with its high sensitivity and structural information capabilities, is an indispensable tool for this purpose.

Experimental Approach: Choosing the Right Ionization Technique

The analysis of acidic monosaccharides like D-glucuronic acid and its methylated derivative can be approached using several mass spectrometry techniques. The choice of method depends on the sample matrix, the required sensitivity, and the desired level of structural information. The two most common and effective approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3][4] However, monosaccharides are polar and non-volatile, necessitating a derivatization step to make them amenable to GC analysis.[3][5] This typically involves trimethylsilylation or acetylation, which replaces the polar hydroxyl and carboxyl groups with nonpolar derivatives.[3]

Experimental Protocol: GC-MS with Trimethylsilylation

  • Sample Preparation: A dried sample of the purified monosaccharide (approximately 100 µg) is placed in a reaction vial.

  • Derivatization: 100 µL of a trimethylsilylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine) is added to the vial.

  • Reaction: The vial is sealed and heated at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis: 1 µL of the derivatized sample is injected into the GC-MS system.

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Program: A temperature gradient is employed, for example, starting at 100°C and ramping up to 250°C.

    • Ionization: Electron Ionization (EI) at 70 eV is used to induce fragmentation.

    • Mass Analyzer: A quadrupole or ion trap analyzer is used to scan a mass range of m/z 50-650.

The rationale behind derivatization is to increase the volatility and thermal stability of the analytes, allowing them to traverse the GC column without degradation. The resulting mass spectra are highly reproducible and contain a wealth of structural information from the extensive fragmentation induced by EI.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dried Monosaccharide Derivatization Add Silylating Agent (e.g., BSTFA + TMCS) Sample->Derivatization Heating Heat at 70°C Derivatization->Heating Injection Inject into GC Heating->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole/Ion Trap) Ionization->Detection Data Mass Spectrum Detection->Data

GC-MS workflow for monosaccharide analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules directly from a liquid solution.[6][7] It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation.[6][8] For acidic molecules like glucuronic acids, negative ion mode ESI is preferred as the carboxylic acid group is readily deprotonated.[8][9]

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, at a concentration of about 1-10 µg/mL. For negative ion mode, a small amount of a weak base like ammonium hydroxide can be added to facilitate deprotonation.[9]

  • Liquid Chromatography (LC): The sample is injected into an LC system for separation. A hydrophilic interaction liquid chromatography (HILIC) column is often used for separating polar monosaccharides.

  • ESI-MS Analysis: The eluent from the LC is introduced into the ESI source.

    • Ionization Mode: Negative ion mode.

    • Capillary Voltage: Typically -3 to -4.5 kV.

    • Drying Gas: Nitrogen gas is used to aid in desolvation.

    • Tandem MS (MS/MS): To induce fragmentation for structural analysis, the deprotonated molecular ion [M-H]⁻ is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

The advantage of ESI-MS is that it bypasses the need for derivatization and provides direct information about the molecular weight of the analyte. The use of tandem MS allows for controlled fragmentation, which can be used to pinpoint specific structural features.

ESIMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-ESI-MS/MS Analysis Sample Monosaccharide in Solution Injection Inject into LC Sample->Injection Separation LC Separation (e.g., HILIC column) Injection->Separation Ionization Electrospray Ionization (Negative Mode) Separation->Ionization MS1 MS1: Select [M-H]⁻ Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Analyze Fragments CID->MS2 Data MS/MS Spectrum MS2->Data

LC-ESI-MS/MS workflow for monosaccharide analysis.

Comparative Analysis of Mass Spectra

The key difference between 2-O-Methyl-D-glucuronic acid and D-glucuronic acid is the presence of a methyl group (CH₃) at the C2 position, which increases the molecular weight by 14 Da (the mass of CH₂). This difference in mass is the most fundamental distinction that will be observed in their mass spectra.

FeatureD-Glucuronic Acid2-O-Methyl-D-glucuronic acidRationale for Difference
Molecular Weight 194.14 g/mol [10]208.17 g/mol Addition of a methyl group (CH₃) and loss of a hydrogen atom (H).
[M-H]⁻ Ion (ESI-MS) m/z 193.03[11]m/z 207.05Deprotonation of the carboxylic acid group.
Key Fragments (ESI-MS/MS) m/z 113, 85, 59[11]m/z 127, 99, 59The methyl group at C2 increases the mass of fragments containing this position by 14 Da.
Neutral Loss of Glucuronide Moiety (from a conjugate) 176 Da[12]Not applicable (this is the moiety itself)The neutral loss of 176 Da is characteristic of the entire glucuronic acid unit cleaving from a larger molecule.[12]
Fragmentation Pathways

In negative ion mode ESI-MS/MS, the fragmentation of uronic acids is driven by cleavages of the sugar ring. The deprotonated molecular ion [M-H]⁻ undergoes cross-ring cleavages, leading to characteristic fragment ions.

D-Glucuronic Acid Fragmentation

The fragmentation of deprotonated D-glucuronic acid (m/z 193) typically proceeds through losses of H₂O, CO, and CO₂ from the ring structure. Key observed fragments in its MS/MS spectrum include m/z 113, which corresponds to a cross-ring cleavage with the loss of the C1-C2 portion and the carboxyl group, and further fragmentation to m/z 85 and 59.[11]

Glucuronic_Acid_Fragmentation cluster_fragments Key Fragments parent D-Glucuronic Acid [M-H]⁻ m/z 193.03 frag1 m/z 113 parent->frag1 Cross-ring cleavage frag2 m/z 85 frag1->frag2 Loss of CO frag3 m/z 59 frag2->frag3 Loss of C₂H₂

Simplified fragmentation of D-glucuronic acid.

2-O-Methyl-D-glucuronic Acid Fragmentation

For 2-O-Methyl-D-glucuronic acid, the deprotonated molecular ion will be observed at m/z 207. The fragmentation pathway will be analogous to that of D-glucuronic acid, but the fragments containing the C2 position will have their mass shifted by +14 Da due to the methyl group.

Therefore, the key fragment corresponding to the m/z 113 ion in D-glucuronic acid will be observed at m/z 127 in the spectrum of its methylated counterpart. Subsequent fragments will also show this mass shift if they retain the C2-methyl group. For instance, the fragment at m/z 85 would be expected to shift to m/z 99. Fragments that do not contain the C2 position, such as those arising from the carboxyl end, may remain at the same m/z.

Methyl_Glucuronic_Acid_Fragmentation cluster_fragments Key Fragments parent 2-O-Methyl-D-glucuronic Acid [M-H]⁻ m/z 207.05 frag1 m/z 127 parent->frag1 Cross-ring cleavage frag2 m/z 99 frag1->frag2 Loss of CO frag3 m/z 59 frag2->frag3 Loss of C₂H₂O

Predicted fragmentation of 2-O-Methyl-D-glucuronic acid.

Conclusion

The mass spectrometric differentiation of 2-O-Methyl-D-glucuronic acid and D-glucuronic acid is straightforward and relies on fundamental principles of mass spectrometry. The primary identifiers are the 14 Da mass difference in their molecular ions and the corresponding +14 Da mass shift in fragment ions containing the C2 position. Both GC-MS with derivatization and LC-ESI-MS/MS are powerful techniques for this analysis, with the choice depending on the specific experimental goals. By understanding the predictable fragmentation patterns, researchers can confidently identify and distinguish between these two important uronic acids, leading to more accurate structural elucidation of complex carbohydrates and a deeper understanding of their biological roles.

References

  • Creative Biolabs. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) for Glycan Analysis. Retrieved from [Link]

  • CCRC Analytical Services. (n.d.). Gas Chromatography-Mass Spectroscopy (GC-MS). Retrieved from [Link]

  • De Leoz, M. L. A., et al. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. Analytical Chemistry.
  • MASONACO. (n.d.). Mono- and disaccharides (GC-MS). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Advanced Monosaccharide Analysis Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Glucuronic Acid. PubChem. Retrieved from [Link]

  • Vukics, V., & Guttman, A. (2003). Electrospray mass spectrometric decomposition of some glucuronic acid-containing flavonoid diglycosides. Journal of Mass Spectrometry.
  • Wipotec GmbH. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry.
  • Kieras, J. H., Kieras, F. J., & Bowen, D. V. (1976). 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin. Biochemical Journal.
  • Kieras, J. H., Kieras, F. J., & Bowen, D. V. (1976). 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin. PMC.
  • MassBank. (2010). D-Glucuronic acid; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]-. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of D-glucuronic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). D-Glucuronic Acid. The Merck Index Online. Retrieved from [Link]

  • Université de Liège. (n.d.). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase.
  • Arndts, D. (1976). Mass spectral analysis of glucuronides from sympathomimetic hydroxyphenylalkylaminoethanols. Journal of Pharmaceutical Sciences.
  • FooDB. (2010). Showing Compound D-Glucuronic acid (FDB006716). Retrieved from [Link]

  • Trontelj, J. (2012).
  • ResearchGate. (n.d.). (a) MS/MS spectra of ferulyl O-glyceryl glucuronic acid at [M − H]⁻ m/z 445. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Portland Press. (1976). 2-O-methyl-D-glucuronic acid, a new hexuronic acid of biological origin. Biochemical Journal.
  • University of Helsinki. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • Yin, H., & He, Y. (2001). Preliminary study of the analysis of oligogalacturonic acids by electrospray ionization mass spectrometry.
  • ResearchGate. (n.d.). Fig. 1 IR-MPD spectra of Rb + -tagged (A) O-methyl-b-glucuronic acid. Retrieved from [Link]

  • University of Illinois. (n.d.).
  • University of Illinois. (n.d.).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein.
  • Wikipedia. (n.d.). Glucuronic acid. Retrieved from [Link]

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A Senior Application Scientist’s Guide to the Validation of HPLC Methods for Quantifying 2-O-Methyl-D-glucuronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the validation of High-Performance Liquid Chromatography (HPLC) methods for the precise quantification of 2-O-Methyl-D-glucuronic acid (2-O-Me-GlcA). In the landscape of drug development and biological research, the accurate measurement of specific carbohydrate moieties is paramount. 2-O-Me-GlcA, a component of various polysaccharides in plants and microorganisms, plays a significant role in biological interactions and is a critical quality attribute in certain biopharmaceutical products.[1][2] Its quantification, therefore, demands analytical methods that are not just accurate, but rigorously validated to be reliable and fit for purpose.

This guide eschews a simple checklist approach. Instead, it provides an in-depth, experience-driven perspective on designing a validation strategy. We will explore the nuances of different HPLC-based approaches, delve into a specific, powerful derivatization method, and compare these techniques against viable alternatives. Our foundation will be the globally recognized principles outlined by the International Council for Harmonisation (ICH), particularly the modernized Q2(R2) guideline on the validation of analytical procedures.[3][4][5]

The Analytical Challenge: Why 2-O-Me-GlcA Quantification is Not Trivial

Quantifying a sugar acid like 2-O-Me-GlcA presents inherent challenges. Firstly, the molecule lacks a significant chromophore, rendering direct UV detection highly insensitive. Secondly, its high polarity makes it difficult to retain on traditional reversed-phase C18 columns without specialized mobile phases. These properties necessitate either specialized chromatography systems or a chemical modification of the analyte to make it more amenable to standard techniques.

HPLC Methodologies: A Comparative Overview

HPLC remains the gold standard for its precision and resolving power. The choice of detection method, however, is the critical determinant of a method's success. Below is a comparison of common approaches.

Methodology Principle Advantages Limitations Best Suited For
HPLC with Refractive Index Detection (RID) Measures the change in the refractive index of the mobile phase eluting from the column.Universal detector for non-chromophoric analytes.Low sensitivity; incompatible with gradient elution; sensitive to temperature and pressure fluctuations.High concentration screening; simple isocratic separations.
HPLC with Pre-Column Derivatization and UV-Vis/DAD Detection The analyte is chemically tagged with a UV-absorbing molecule (e.g., PMP) before injection.[6]Dramatically increases sensitivity and selectivity; compatible with gradient elution on standard C18 columns.Adds extra steps to sample preparation; potential for incomplete derivatization or side-product formation.Accurate, low-level quantification in complex matrices.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) Separates carbohydrates based on their charge at high pH on an anion-exchange column, followed by electrochemical detection.Highly sensitive and specific for carbohydrates; no derivatization required.Requires specialized, high-pH stable columns and a dedicated PAD detector; sensitive to mobile phase contaminants.Direct analysis of carbohydrates in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the sensitive and highly specific detection of a mass spectrometer.Unmatched sensitivity and specificity; provides structural confirmation.High instrument cost and complexity; potential for matrix effects (ion suppression).Definitive quantification and identification, especially at trace levels.

In-Depth Analysis: HPLC-DAD with PMP Derivatization

For a robust, sensitive, and widely accessible method, pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by HPLC with Diode-Array Detection (DAD) is an excellent choice.[6][7] This approach converts the non-chromophoric sugar acid into a derivative with strong UV absorbance, enabling quantification at low levels.

The workflow for this method is a multi-stage process that ensures the final result is reliable.

G cluster_prep Sample Preparation cluster_analysis Analysis & Validation P1 Hydrolysis (if polysaccharide) P2 Neutralization P1->P2 P3 Derivatization with PMP P2->P3 P4 Extraction of PMP Derivatives P3->P4 A1 HPLC-DAD Separation P4->A1 Inject A2 Method Validation (ICH Q2(R2)) A1->A2 A3 Quantification A1->A3

Caption: Experimental workflow for HPLC-DAD analysis with PMP derivatization.

Experimental Protocol: PMP Derivatization and HPLC-DAD Analysis

This protocol is adapted from established methods for analyzing acidic sugars.[6]

1. Derivatization Reagents:

  • 0.5 M Methanolic PMP solution

  • 0.3 M Aqueous NaOH solution

  • 0.3 M Aqueous HCl solution

  • Chloroform

2. Derivatization Procedure:

  • Reaction: Mix 50 µL of your 2-O-Me-GlcA standard or sample with 50 µL of 0.3 M NaOH and 100 µL of 0.5 M methanolic PMP.

    • Causality: The basic condition facilitates the reaction between the reducing end of the sugar and the PMP molecule.

  • Incubation: Cap the vial tightly and incubate at 70°C for 60 minutes in a water bath or heating block.

  • Neutralization: Cool the reaction mixture to room temperature. Add 50 µL of 0.3 M HCl to neutralize the excess NaOH.

    • Causality: Neutralization stops the reaction and prepares the sample for extraction.

  • Extraction: Add 1 mL of ultrapure water and 1 mL of chloroform. Vortex vigorously for 1 minute, then centrifuge to separate the phases.

  • Cleanup: Repeat the chloroform extraction on the aqueous (upper) layer three times to remove excess PMP reagent.

    • Causality: Excess PMP is hydrophobic and partitions into the chloroform, while the hydrophilic PMP-sugar derivatives remain in the aqueous phase. This cleanup is critical to prevent a large interfering peak in the chromatogram.

  • Final Sample: Collect the aqueous layer and filter through a 0.45 µm syringe filter before injection.

3. HPLC-DAD Conditions:

  • Column: Zorbax Extend C18 (or equivalent), 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile in a phosphate buffer (e.g., 20 mM sodium phosphate), with the pH adjusted to around 8.0.

    • Causality: A slightly alkaline pH ensures the carboxyl group of the uronic acid is deprotonated, improving peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~245 nm

  • Column Temperature: 30°C

Method Validation: A Self-Validating System

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5] We will follow the ICH Q2(R2) framework.[3][4]

G cluster_primary Core Performance Characteristics cluster_secondary Method Capability center_node Fit for Purpose Method Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (%RSD) center_node->Precision Specificity Specificity center_node->Specificity Linearity Linearity (r²) center_node->Linearity Robustness Robustness center_node->Robustness LOD LOD Precision->LOD Range Range Linearity->Range LOQ LOQ LOD->LOQ

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Methylated Uronic Acid Analysis Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of common analytical methods for determining the degree of methylation in uronic acid-containing polysaccharides, primarily focusing on pectin. As the functionality of these polymers in food science, drug delivery, and biomaterials is critically dependent on their degree of esterification, robust and reproducible analytical methods are essential. This document is intended for researchers, scientists, and drug development professionals, offering technical insights and practical guidance for method selection and validation.

Introduction: The Critical Role of Methylation in Uronic Acids

Uronic acids, particularly D-galacturonic acid, are the principal building blocks of pectin, a complex polysaccharide found in plant cell walls[1]. The carboxyl group of these units can be esterified with methanol. The Degree of Methyl-esterification (DM) or Degree of Esterification (DE) is defined as the molar percentage of carboxyl groups esterified with a methyl group[2]. This structural parameter dictates the physicochemical properties of pectin, such as its gelling ability, viscosity, and interaction with other molecules, making its accurate quantification a cornerstone of quality control and research[1][3].

However, determining the DM is not a trivial task. The complexity of the polysaccharide matrix, the presence of other ester groups (like acetylation), and inherent limitations of analytical techniques can lead to significant variability in results, particularly in inter-laboratory comparisons. This guide will dissect the most prevalent methods, from classical wet chemistry to modern instrumental analysis, to provide a clear understanding of their principles, sources of error, and comparative performance.

Titrimetric Methods: The Classical Approach

Titration is a foundational and widely used method for DM determination due to its simplicity and low cost. It involves a two-step acid-base titration to quantify both free and esterified carboxyl groups[1][3].

Principle of Causality

The method's logic rests on differentiating between two populations of carboxyl groups. First, the free (non-esterified) carboxyl groups are directly titrated with a standardized base (e.g., NaOH). This provides the first equivalence point (V1). Subsequently, the sample is treated with an excess of strong base to saponify (hydrolyze) the methyl esters, converting them into sodium carboxylates and releasing methanol. This consumes a portion of the added base. The remaining base is then back-titrated with a standardized acid to determine the amount of base consumed during saponification, which corresponds to the amount of esterified carboxyl groups (V2). The DM is then calculated from the ratio of V2 to the sum of V1 and V2[2].

Experimental Protocol (Automated Titration)
  • Sample Preparation: Accurately weigh and dissolve 500 mg of pectin in deionized water[2]. To remove impurities like organic acids, the sample can be pre-washed with an acidified ethanol solution[2].

  • Titration 1 (Free Carboxyl Groups): Titrate the pectin solution with 0.1 M NaOH to the phenolphthalein endpoint (pH ~8.2). Record the volume of NaOH used as V1[2].

  • Saponification: Add a precise volume (e.g., 20 mL) of 0.5 M NaOH to the neutralized solution. Allow the mixture to stand for a specified time (e.g., 30 minutes) to ensure complete hydrolysis of the methyl esters[2].

  • Titration 2 (Esterified Carboxyl Groups): Add an equivalent volume (20 mL) of 0.5 M HCl to neutralize the excess NaOH. Back-titrate the solution with 0.1 M NaOH to the phenolphthalein endpoint. Record the volume used as V2[2].

  • Calculation:

    • Degree of Methylation (%) = [V2 / (V1 + V2)] * 100

Workflow for Titrimetric DM Analysis

G cluster_0 Step 1: Free Acid Titration cluster_1 Step 2: Saponification & Back-Titration Pectin Pectin Sample in Solution T1 Titrate with 0.1M NaOH to pH 8.2 Pectin->T1 V1 Record Volume V1 T1->V1 Saponify Add excess 0.5M NaOH (Saponification) Calc Calculate DM DM = [V2 / (V1 + V2)] * 100 Neutralize Add equivalent 0.5M HCl Saponify->Neutralize T2 Titrate with 0.1M NaOH to pH 8.2 Neutralize->T2 V2 Record Volume V2 T2->V2 V2->Calc

Caption: Workflow for determining the Degree of Methylation (DM) using the two-step titration method.

Trustworthiness & Inter-laboratory Variability

While considered a reference method, titration is susceptible to several sources of error[4].

  • Sample Purity: The presence of other acidic compounds can lead to an overestimation of free carboxyl groups (V1).

  • Endpoint Determination: Visual endpoint determination is subjective. Potentiometric titration provides more objective and reproducible results[1].

  • Incomplete Saponification: Insufficient reaction time or base concentration can lead to an underestimation of esterified groups (V2).

  • Acetylation: The method does not distinguish between methyl and acetyl esters, which can be present in some pectins (e.g., from sugar beet)[5]. This leads to an overestimation of the DM.

Spectroscopic Methods: A Rapid, Non-Destructive Approach

Fourier Transform Infrared (FTIR) spectroscopy is a popular alternative for its speed and non-destructive nature. It relies on correlating the intensity of specific infrared absorption bands to the concentration of functional groups[6].

Principle of Causality

The FTIR method is based on the distinct vibrational frequencies of the esterified and free carboxyl groups in the pectin molecule. The esterified carboxyl group (C=O stretch) shows a characteristic absorption band around 1740 cm⁻¹, while the free carboxylate anion (COO⁻ asymmetric stretch) absorbs around 1600-1630 cm⁻¹[2][6]. The DM is calculated from the ratio of the area of the ester band to the sum of the areas of both the ester and free carboxyl bands[7][8].

Experimental Protocol (FTIR-ATR)
  • Calibration: Prepare a set of pectin standards with known DM values (determined by a primary method like titration or chromatography).

  • Sample Preparation: Dry the pectin sample thoroughly. If using the KBr pellet method, mix ~2 mg of pectin with 100 mg of KBr and press into a transparent pellet[9]. For Attenuated Total Reflectance (ATR), place the dry powder directly on the crystal.

  • Spectrum Acquisition: Record the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • Baseline correct the spectrum.

    • Calculate the integrated peak areas for the band at ~1740 cm⁻¹ (A₁₇₄₀) and the band at ~1630 cm⁻¹ (A₁₆₃₀).

    • Note: In protein-rich samples, deconvolution of spectra may be necessary to separate the pectin carboxylate peak from the protein amide I band[6].

  • Calculation:

    • Calculate the ratio R = A₁₇₄₀ / (A₁₇₄₀ + A₁₆₃₀).

    • Use the calibration curve (plotting R vs. known DM) to determine the DM of the unknown sample.

Workflow for FTIR DM Analysis

G cluster_0 Calibration Phase cluster_1 Analysis Phase Standards Pectin Standards (Known DM) Acquire_Std Acquire FTIR Spectra Standards->Acquire_Std Process_Std Calculate Peak Area Ratio (R) for each standard Acquire_Std->Process_Std Curve Generate Calibration Curve (DM vs. R) Process_Std->Curve Result Determine DM from Calibration Curve Curve->Result Unknown Unknown Pectin Sample Acquire_Unk Acquire FTIR Spectrum Unknown->Acquire_Unk Process_Unk Calculate Peak Area Ratio (R) Acquire_Unk->Process_Unk Process_Unk->Result

Caption: Workflow for determining the Degree of Methylation (DM) using FTIR spectroscopy.

Trustworthiness & Inter-laboratory Variability

FTIR is fast and requires minimal sample, but its accuracy is highly dependent on the calibration step[10].

  • Calibration Standards: The accuracy of the FTIR method is only as good as the primary method used to certify the calibration standards.

  • Sample Homogeneity and Hydration: Inconsistent sample packing (for KBr pellets) or moisture content can significantly affect the spectra and reproducibility.

  • Peak Overlap: As mentioned, other components like proteins can have overlapping peaks, confounding the results unless spectral deconvolution is performed[6]. A study found that for protein-rich samples like broccoli, deconvolution was essential for accurate DM determination[6].

Chromatographic Methods: High Specificity and Sensitivity

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offer a more direct and specific measurement of the components released after hydrolysis.

Principle of Causality

These methods quantify the DM by first liberating the methyl esters as methanol and the uronic acid backbone as galacturonic acid monomers.

  • HPLC Approach: Pectin is saponified with a base, releasing methanol. The resulting solution is neutralized and injected into an HPLC system. Methanol is separated (e.g., on a C18 column) and quantified using a refractive index (RI) detector. The total uronic acid content is determined separately (e.g., by a colorimetric assay or enzymatic hydrolysis followed by chromatography), and the DM is calculated from the molar ratio of methanol to galacturonic acid[2][11].

  • GC-MS Approach: This is a more involved "linkage analysis" method. The polysaccharide is first permethylated to protect free hydroxyl groups, then hydrolyzed to break it into monomers, reduced to alditols, and finally acetylated to make the molecules volatile. The resulting partially methylated alditol acetates (PMAAs) are separated by GC and identified by their characteristic fragmentation patterns in MS[12][13]. This provides detailed structural information, including the DM. For uronic acids, a reduction step is typically required to convert them into their corresponding neutral sugars before derivatization[14].

Experimental Protocol (HPLC-RI for Methanol)
  • Saponification: Suspend a known amount of pectin (e.g., 5 mg) in 0.2 M NaOH and stir for 2 hours at 4°C to release methanol[2].

  • Neutralization: Neutralize the solution with 0.2 M H₂SO₄[2].

  • Filtration: Filter the sample through a 0.45 µm membrane.

  • HPLC Analysis: Inject an aliquot (e.g., 20 µL) onto an appropriate column (e.g., C18) with a suitable mobile phase (e.g., dilute sulfuric acid).

  • Quantification: Quantify the methanol peak using a Refractive Index (RI) detector against a calibration curve prepared with methanol standards.

  • Uronic Acid Quantification: Determine the total galacturonic acid content of the initial sample using a separate validated method (e.g., m-hydroxydiphenyl assay).

  • Calculation: Calculate DM based on the molar amounts of methanol and galacturonic acid.

Workflow for Chromatographic DM Analysis (HPLC)

G cluster_0 Methanol Pathway cluster_1 Galacturonic Acid Pathway Pectin Pectin Sample Saponify Alkaline Saponification Pectin->Saponify Hydrolyze Acid/Enzymatic Hydrolysis Pectin->Hydrolyze HPLC HPLC-RI Analysis Saponify->HPLC Methanol Quantify Methanol (moles) HPLC->Methanol Calc Calculate DM DM = [moles Methanol / moles GalA] * 100 Methanol->Calc Assay Colorimetric Assay or Anion Exchange Chromatography Hydrolyze->Assay GalA Quantify GalA (moles) Assay->GalA GalA->Calc

Sources

A Senior Application Scientist's Guide to Confirming 2-O-Methylation Sites Using 2D NMR (HSQC/HMBC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular characterization, the precise determination of substituent positions is paramount. This is particularly true for methylation, a common modification in natural products, carbohydrates, and nucleic acids that can profoundly alter a molecule's biological activity, stability, and function. Among the various methylation patterns, pinpointing the location on a hydroxyl group, such as 2-O-methylation, can be a challenging analytical task. This guide provides an in-depth, technical comparison of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), for the unambiguous confirmation of 2-O-methylation sites. We will delve into the causality behind experimental choices, provide a detailed protocol, and compare this powerful technique with other available methods, supported by experimental data.

The Challenge of Locating a Methyl Group

The addition of a methyl group (-CH₃) to an oxygen atom creates a methoxy group (-OCH₃). While the presence of a methoxy group is readily identified in a ¹H NMR spectrum as a sharp singlet typically between δ 3.0 and 4.0 ppm, and in a ¹³C NMR spectrum as a signal around δ 50-60 ppm, determining which oxygen atom in a polyhydroxylated molecule has been methylated requires more sophisticated techniques. Simple 1D NMR is often insufficient to resolve this ambiguity, especially in complex molecules with multiple potential methylation sites. This is where the power of 2D NMR correlations comes to the forefront.

The Power of 2D NMR: HSQC and HMBC as a Self-Validating System

Two-dimensional NMR spectroscopy provides a powerful, non-destructive method for elucidating the complete structure of a molecule by revealing through-bond correlations between nuclei.[1][2] For the specific task of confirming a 2-O-methylation site, the combination of HSQC and HMBC experiments creates a robust and self-validating system.

Understanding the Core Techniques:
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between a proton (¹H) and the carbon (¹³C) to which it is attached.[3] In the context of a methoxy group, the HSQC spectrum will show a correlation peak between the methoxy protons (¹H, ~δ 3.0-4.0) and the methoxy carbon (¹³C, ~δ 50-60). This unequivocally links the proton and carbon signals of the methyl group itself.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for placing the methoxy group within the molecular scaffold. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[3] Crucially, one-bond correlations are typically suppressed. The presence of a correlation peak in the HMBC spectrum between the methoxy protons and a carbon atom in the main skeleton of the molecule provides definitive evidence of the methylation site.

The causality behind using both experiments is rooted in building a complete and unambiguous picture. HSQC first confirms the identity of the methoxy group's proton and carbon signals. Then, HMBC provides the crucial long-range connectivity from the methoxy protons to the carbon atom at the site of methylation. The absence of ambiguity in this two-step process provides a high degree of confidence in the structural assignment.

A Comparative Look: 2D NMR vs. Alternative Methods

While 2D NMR is a powerful tool, it is essential to understand its place among other techniques used for identifying 2-O-methylation.

Method Principle Strengths Weaknesses
2D NMR (HSQC/HMBC) Detects through-bond correlations between nuclei.Non-destructive, provides unambiguous structural information in a single set of experiments, applicable to a wide range of molecules in solution.[1][2]Requires a relatively larger amount of pure sample (mg scale), can be time-consuming, and may require high-field instruments for complex molecules.
Mass Spectrometry (MS/MS) Fragmentation of the molecule reveals structural information based on mass-to-charge ratios.High sensitivity (requires very little sample), can be coupled with chromatography for complex mixtures.Fragmentation patterns can be complex and may not always provide unambiguous positional information, derivatization may be required.
Sequencing-based methods (for RNA) Techniques like RiboMeth-seq exploit the resistance of 2'-O-methylated nucleotides to alkaline hydrolysis or enzymatic cleavage.[4][5]High-throughput, can map methylation sites across entire transcriptomes, provides quantitative information.[4]Indirect method, primarily applicable to RNA, can have biases based on the specific enzymes or chemical treatments used.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound provides a precise 3D structure.Provides the absolute structure with high resolution.Requires the molecule to form a high-quality single crystal, which is not always possible, provides a solid-state conformation that may differ from the solution-state.

Experimental Protocol: A Step-by-Step Guide to Confirming 2-O-Methylation

This protocol provides a detailed methodology for acquiring and analyzing HSQC and HMBC data to confirm a 2-O-methylation site in a purified compound, such as a natural product or a synthetic carbohydrate derivative.

Part 1: Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, D₂O, DMSO-d₆, or Methanol-d₄. The choice of solvent can slightly affect chemical shifts.

  • Concentration: For a typical 500 MHz NMR spectrometer, aim for a concentration of 5-20 mg of your compound in 0.5-0.7 mL of deuterated solvent.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR signal, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Part 2: NMR Data Acquisition

The following parameters are typical for a 500 MHz spectrometer and may need to be adjusted based on the specific instrument and sample.

1. ¹H NMR Spectrum:

  • Acquire a standard 1D ¹H NMR spectrum to check the sample concentration and identify the chemical shift of the methoxy proton singlet.

2. ¹³C NMR Spectrum:

  • Acquire a 1D ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence) to identify the chemical shift of the methoxy carbon and other carbons in the molecule.

3. HSQC Experiment:

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp on Bruker instruments).

  • Spectral Widths:

    • F2 (¹H dimension): Set the spectral width to cover all proton signals, typically 10-12 ppm.

    • F1 (¹³C dimension): Set the spectral width to cover the expected range of carbon signals. For a 2-O-methylated carbohydrate, a range of 0-110 ppm is usually sufficient, but for other natural products, a wider range may be needed.

  • Number of Scans (ns): 2-8 scans per increment.

  • Number of Increments (in F1): 256-512 increments.

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz, which is typical for one-bond C-H couplings.

4. HMBC Experiment:

  • Pulse Program: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Widths: Same as for the HSQC experiment.

  • Number of Scans (ns): 8-64 scans per increment, as HMBC is less sensitive than HSQC.

  • Number of Increments (in F1): 256-512 increments.

  • Long-Range Coupling Constant (ⁿJCH): This is a critical parameter. A value of 8 Hz is a good starting point as it covers a range of typical two- and three-bond couplings.[3]

Part 3: Data Processing and Analysis
  • Fourier Transformation: Process the acquired data using appropriate window functions (e.g., sine-bell) in both dimensions.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction for accurate peak picking.

  • Analysis of HSQC Spectrum:

    • Locate the methoxy proton singlet on the F2 (¹H) axis.

    • Identify the cross-peak corresponding to this proton.

    • The chemical shift on the F1 (¹³C) axis at the position of this cross-peak corresponds to the methoxy carbon. This confirms the ¹H and ¹³C assignments of the methoxy group.

  • Analysis of HMBC Spectrum:

    • Locate the methoxy proton singlet on the F2 (¹H) axis.

    • Look for cross-peaks along the vertical line corresponding to this proton's chemical shift.

    • A key cross-peak will appear between the methoxy protons and a carbon in the main molecular skeleton. The ¹³C chemical shift of this cross-peak identifies the carbon atom to which the methoxy group is attached. For a 2-O-methylation, this would be the C-2 carbon of the sugar ring.

    • This ³JCH (H-C-O-C) correlation provides the definitive evidence for the site of methylation.

Case Study: Confirmation of 2-O-Methylation in a Flavonoid Glycoside

Let's consider a hypothetical flavonoid glycoside where a methyl group is present on the rhamnose sugar moiety. The question is whether the methylation is at the 2-OH, 3-OH, or 4-OH position of the rhamnose.

¹H and ¹³C NMR Data:

  • A sharp singlet at δH 3.45 (3H) in the ¹H NMR spectrum.

  • A signal at δC 57.8 in the ¹³C NMR spectrum.

HSQC Analysis:

  • The HSQC spectrum shows a clear correlation between the proton signal at δH 3.45 and the carbon signal at δC 57.8. This confirms these signals belong to the O-methyl group.

HMBC Analysis:

  • The crucial observation is in the HMBC spectrum. A cross-peak is observed between the methoxy protons at δH 3.45 and a carbon signal at δC 80.5.

  • By analyzing other 2D NMR data (COSY, TOCSY), the carbon at δC 80.5 is assigned to C-2 of the rhamnose unit.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connections derived from the NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Purified Compound p2 Dissolve in Deuterated Solvent p1->p2 p3 Filter into NMR Tube p2->p3 a1 1D ¹H & ¹³C NMR p3->a1 a2 2D HSQC a1->a2 a3 2D HMBC a1->a3 d1 Fourier Transform a2->d1 a3->d1 d2 Phasing & Baseline Correction d1->d2 d3 Spectral Interpretation d2->d3

Caption: Experimental workflow for 2-O-methylation site confirmation.

logical_connections cluster_hsqc HSQC Analysis cluster_hmbc HMBC Analysis cluster_conclusion Conclusion H_methoxy ¹H-OCH₃ (δ ~3.0-4.0) C_methoxy ¹³C-OCH₃ (δ ~50-60) H_methoxy->C_methoxy ¹JCH Correlation (Directly Bonded) H_methoxy_hmbc ¹H-OCH₃ C2_skeleton ¹³C-2 of Skeleton H_methoxy_hmbc->C2_skeleton ³JCH Correlation (Through Oxygen) conclusion Unambiguous Confirmation of 2-O-Methylation Site

Sources

A Senior Application Scientist's Guide to 2-O-Methyl-D-glucuronic Acid Production: A Comparative Analysis of Enzymatic and Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient liberation of 2-O-Methyl-D-glucuronic acid (MeGlcA) from complex biomass is a critical step in various research and development pipelines. This guide provides an in-depth technical comparison of the two primary hydrolysis methods: enzymatic and acid-catalyzed. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis of their respective yields, efficiencies, and limitations, grounded in experimental data.

Introduction: The Significance of 2-O-Methyl-D-glucuronic Acid

2-O-Methyl-D-glucuronic acid is a naturally occurring uronic acid found as a side chain on the xylan backbone of hemicellulose in plant cell walls, particularly abundant in hardwoods. Its isolation is of significant interest for various applications, including its use as a standard for carbohydrate analysis, in the study of plant cell wall structure and metabolism, and as a potential building block for novel biomaterials and pharmaceuticals. The choice of hydrolysis method to release MeGlcA from its polymeric source is a pivotal decision that impacts not only the final yield but also the purity of the product and the overall efficiency of the process.

The Chemistry of Liberation: A Mechanistic Overview

The cleavage of the α-1,2-glycosidic bond linking MeGlcA to the xylose backbone of glucuronoxylan is the central challenge. Both enzymatic and acid hydrolysis achieve this, but through fundamentally different mechanisms.

Acid Hydrolysis: This method relies on the protonation of the glycosidic oxygen by a strong acid, typically sulfuric acid or hydrochloric acid. This protonation weakens the C-O bond, making the anomeric carbon susceptible to nucleophilic attack by a water molecule. While effective in breaking down the polysaccharide structure, the harsh conditions can also lead to the degradation of the released monosaccharides, including MeGlcA, into byproducts such as furfural and other organic acids. Furthermore, the glycosidic bond involving uronic acids is known to be particularly resistant to acid hydrolysis compared to other glycosidic linkages within the hemicellulose structure.[1]

Enzymatic Hydrolysis: This approach utilizes the high specificity of enzymes to target and cleave specific glycosidic bonds under mild conditions. The key enzymes for MeGlcA release are α-glucuronidases (EC 3.2.1.139), which belong to different glycoside hydrolase (GH) families, notably GH67 and GH115. These enzymes operate through a catalytic mechanism involving amino acid residues in their active site to perform a nucleophilic attack on the anomeric carbon, leading to the hydrolysis of the glycosidic bond. For efficient release of MeGlcA from complex xylans, a synergistic action of multiple enzymes is often required. Endo-xylanases (EC 3.2.1.8) first depolymerize the xylan backbone, increasing the accessibility of the MeGlcA side chains to the α-glucuronidases.[2][3]

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a starting point for optimization, based on established methodologies. The choice of biomass will significantly influence the optimal conditions. Beechwood xylan is used here as a representative hardwood-derived substrate.

Enzymatic Hydrolysis for MeGlcA Release

This protocol is designed for the synergistic action of a commercial xylanase and a recombinant α-glucuronidase.

Rationale: The use of a multi-enzyme system is crucial. The endo-xylanase breaks down the main xylan chain, which increases the surface area and makes the MeGlcA side chains more accessible to the α-glucuronidase.[2][4] The choice of a GH115 family α-glucuronidase is based on its ability to act on polymeric xylan.[5] Alkaline conditions (pH 8.0) are often used to improve the solubility of glucuronoxylan.[6]

Experimental Workflow:

Enzymatic_Hydrolysis_Workflow cluster_prep Substrate Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Substrate Beechwood Glucuronoxylan Mix Mix and Adjust pH to 8.0 Substrate->Mix Buffer Suitable Buffer (e.g., Tris-HCl) Buffer->Mix Enzyme_Add Add Xylanase and α-Glucuronidase Mix->Enzyme_Add Incubate Incubate at 40°C for 4-16h with gentle agitation Enzyme_Add->Incubate Terminate Terminate Reaction (e.g., heat inactivation) Incubate->Terminate Centrifuge Centrifuge to remove insoluble material Terminate->Centrifuge Analyze Analyze Supernatant (e.g., HPAEC-PAD) Centrifuge->Analyze

Caption: Workflow for enzymatic release of MeGlcA.

Materials:

  • Beechwood glucuronoxylan

  • Commercial endo-1,4-β-xylanase (e.g., from Trichoderma sp.)

  • Recombinant α-glucuronidase (e.g., AxyAgu115A from Amphibacillus xylanus)[6]

  • Tris-HCl buffer (0.3 M, pH 8.0)

  • Deionized water

  • Microcentrifuge tubes

  • Incubator with shaking capabilities

  • Water bath or heat block

  • Centrifuge

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for quantification

Procedure:

  • Substrate Preparation: Prepare a 6% (w/v) solution of beechwood glucuronoxylan in 0.3 M Tris-HCl buffer, pH 8.0. Ensure complete dissolution, which may require gentle heating and stirring.[6]

  • Enzyme Addition: Add the commercial xylanase and the α-glucuronidase to the substrate solution. Optimal enzyme loading should be determined empirically, but a starting point could be 1 µL of commercial xylanase stock solution and a final concentration of 120 µg/mL of α-glucuronidase per mL of reaction mixture.[2]

  • Incubation: Incubate the reaction mixture at 40°C for 4 to 16 hours with gentle agitation.[6] Time course experiments are recommended to determine the optimal incubation period.

  • Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes.

  • Sample Preparation for Analysis: Centrifuge the reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any insoluble material.

  • Quantification: Analyze the supernatant for the concentration of released MeGlcA using HPAEC-PAD.[7]

Acid Hydrolysis for MeGlcA Release

This protocol is adapted from methods for hemicellulose quantification and aims to maximize the release of MeGlcA while minimizing its degradation.

Rationale: A one-step acid hydrolysis with a moderate acid concentration and temperature is chosen as a compromise between effective hydrolysis of the resistant uronic acid linkages and the prevention of excessive degradation of the released sugars.[8] The conditions are harsher than enzymatic hydrolysis but milder than some traditional two-step acid hydrolysis methods.

Experimental Workflow:

Acid_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_analysis Analysis Sample Beechwood Glucuronoxylan Mix Mix Sample and Acid Sample->Mix Acid 4% (w/w) Sulfuric Acid Acid->Mix Autoclave Autoclave at 121°C for 1 hour Mix->Autoclave Cool Cool to Room Temperature Autoclave->Cool Neutralize Neutralize with CaCO₃ Cool->Neutralize Centrifuge Centrifuge to remove precipitate Neutralize->Centrifuge Analyze Analyze Supernatant (e.g., HPAEC-PAD) Centrifuge->Analyze

Sources

Safety Operating Guide

Personal protective equipment for handling 2-O-Methyl-D-glucuronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Integrity, and Logistics

As researchers, we often treat carbohydrate standards as benign "sugars." This is a procedural error. 2-O-Methyl-D-glucuronic acid (often isolated from xylan or synthesized as a reference standard) is a high-value, specific research chemical. While its acute toxicity profile is lower than heavy metals, its handling requires precision to prevent biological contamination , hygroscopic degradation , and respiratory irritation .

This guide synthesizes safety protocols with experimental best practices. My goal is to ensure that when you weigh 5 mg of this compound, you are actually putting 5 mg of active compound—not water weight or dust—into your reaction.

Part 1: Risk Assessment & Hazard Identification

While specific toxicological data for 2-O-Methyl-D-glucuronic acid is often extrapolated from generic D-glucuronic acid, the "Precautionary Principle" applies. We treat this as a Class II Irritant and a Hygroscopic Solid .

The "Silent" Hazards
Hazard TypeClassificationOperational Impact
Inhalation H335 (Respiratory Irritant)Fine sugar dusts are potent sensitizers. Inhalation can trigger mucous membrane irritation, compromising lab focus.
Contact H319 (Eye Irritant)Acidic sugars can cause immediate stinging and tearing upon ocular contact.
Stability Hygroscopic (Critical)Scientific Integrity Risk: This compound avidly absorbs atmospheric moisture. Poor handling leads to incorrect molarity calculations, skewing mass spectrometry (MS) or colorimetric assay results.
Static Electrostatic PowderThe dry powder often carries a static charge, causing it to "jump" from spatulas, leading to mass loss and cross-contamination.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix tailored for fine, acidic carbohydrate powders.

Routine Handling vs. Emergency Response
Protection ZoneRoutine Handling (Weighing/Solubilization)Emergency Response (Spill > 1g)
Respiratory Fume Hood (Preferred) or N95 Mask. Why: Prevents inhalation of micro-particles during transfer.P100 / Half-face Respirator. Why: Higher concentration of airborne dust requires tighter filtration.
Ocular Safety Glasses with side shields.Unvented Chemical Goggles. Why: Prevents dust entry from air currents.
Dermal (Hand) Nitrile Gloves (Min 0.11mm thickness). Why: Latex proteins can interfere with carbohydrate analysis (MS data).Double-gloved Nitrile (Extended cuff).
Body Standard Lab Coat (Cotton/Poly blend).Tyvek Lab Coat or Apron.

Senior Scientist Note: Avoid powdered latex gloves. The cornstarch powder used in latex gloves is a carbohydrate contaminant that will destroy the baseline of your HPLC or GC-MS analysis [1]. Always use powder-free nitrile.

Part 3: Operational Protocol (The "How-To")

This protocol is designed to maximize data integrity while maintaining safety.

Phase 1: Preparation & Environment[1]
  • Dehumidify: If possible, handle in a humidity-controlled room (<40% RH) or a glove box.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation on the solid.

Phase 2: The "Zero-Loss" Transfer Method

Goal: Transfer exact mass without dust generation.

  • Don PPE: Put on nitrile gloves and safety glasses. Ensure the balance is within a certified fume hood.

  • Pre-Weigh Receiver: Place your receiving vessel (e.g., volumetric flask) on the balance. Tare.

  • Anti-Static Step: Briefly pass the anti-static gun over the open vial of 2-O-Methyl-D-glucuronic acid.

  • Transfer: Use a micro-spatula (stainless steel). Do not pour.

    • Technique: Tap the spatula gently against the inner wall of the receiving vessel to dislodge powder.

  • Immediate Seal: Close the stock vial immediately. Parafilm is recommended for long-term storage to prevent moisture ingress.

  • Solubilization: Add solvent (water/buffer) down the sides of the vessel to wash any adherent powder into the bulk liquid.

Phase 3: Disposal & Waste Management
  • Aqueous Solutions (<1%): Can generally be flushed down the sink with copious water (check local EHS regulations), as uronic acids are biodegradable.

  • Solid Waste/High Concentration: Dispose of in Solid Organic Waste containers. Label as "Non-halogenated Organic Acid."

  • Contaminated PPE: Dispose of gloves in standard lab waste unless heavily soiled.

Part 4: Visualization of Workflows

Workflow 1: Handling Logic & Integrity Check

This diagram illustrates the decision process to ensure the chemical remains pure and safe during handling.

HandlingProtocol Start Start: Remove from Storage (-20°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Open Open in Fume Hood Equilibrate->Open StaticCheck Is Powder Static? Open->StaticCheck AntiStatic Use Ionizer / Anti-static Gun StaticCheck->AntiStatic Yes Weigh Weigh into Receiver StaticCheck->Weigh No AntiStatic->Weigh Reseal Reseal with Parafilm Immediately Weigh->Reseal Critical Step Dissolve Solubilize (Water/Buffer) Reseal->Dissolve

Figure 1: Handling workflow emphasizing moisture control and static mitigation to preserve chemical integrity.

Workflow 2: Emergency Spill Response

Logic for handling spills without spreading dust.

SpillResponse Spill Spill Detected Type State of Material? Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet ActionDry Cover with wet paper towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with inert pads Wet->ActionWet Clean Clean area with 70% Ethanol ActionDry->Clean ActionWet->Clean Dispose Dispose as Organic Waste Clean->Dispose

Figure 2: Decision matrix for spill cleanup.[1] Note the instruction to wet the powder before wiping to prevent inhalation.

Part 5: Scientific Context (Why this matters)

2-O-Methyl-D-glucuronic acid is a critical component in the structural analysis of glucuronoxylan , a major hemicellulose in plant cell walls [2]. Inaccurate handling of this standard directly impacts:

  • Quantitative NMR: The methyl group signal is a key reference point. Moisture contamination lowers the effective concentration, leading to underestimation of xylan branching.

  • Uronic Acid Assays: Colorimetric assays (like the m-hydroxydiphenyl method) are sensitive to sugar concentration.[2] Dust contamination on the balance or bench can lead to false positives in subsequent blank runs [3].

Self-Validating Protocol:

  • Check: After preparing your stock solution, measure the pH. It should be slightly acidic (pH 3-4). If neutral, your water may be buffered, or the salt form was used instead of the free acid.

  • Check: Run a quick UV-Vis scan. The solution should be clear. Turbidity indicates incomplete solubilization or contamination.

References

  • Latex Interference in Carbohydrate Analysis

    • Source: Journal of Chromatography A.
    • Context: Explains why nitrile is mand
    • Link:

  • Structural Context of 2-O-Methyl-D-glucuronic acid

    • Source: National Center for Biotechnology Inform
    • Context: Chemical structure and biological role in xylan.
    • Link:

  • Uronic Acid Quantification Methods

    • Source: Blumenkrantz, N., & Asboe-Hansen, G. (1973). "New method for quantitative determination of uronic acids." Analytical Biochemistry.
    • Context: The gold standard method where accurate handling of the standard is critical.
    • Link:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.